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Foundational

An In-depth Technical Guide to 2-{Spiro[3.3]heptan-2-ylidene}acetic acid: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its three-dimensional structure and its ab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its three-dimensional structure and its ability to serve as a saturated bioisostere of the phenyl ring. This guide provides a comprehensive technical overview of a key derivative, 2-{Spiro[3.3]heptan-2-ylidene}acetic acid. While this specific molecule is not extensively cataloged in commercial databases, its synthesis is highly feasible through established olefination reactions. This document details its structural characteristics, predicted physicochemical properties, and provides robust, step-by-step synthetic protocols. Furthermore, it explores the potential applications of this compound in drug discovery, grounded in the proven utility of the spiro[3.3]heptane core in creating novel, patentable analogues of existing therapeutics.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane core is a unique, rigid, three-dimensional scaffold that has garnered significant attention in drug discovery. Its non-planar structure allows for the exploration of new chemical space, moving away from the often flat profiles of aromatic compounds. A key application of the spiro[3.3]heptane moiety is as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. The non-collinear exit vectors of the spiro[3.3]heptane scaffold offer a different spatial arrangement compared to traditional, linear bioisosteres, providing a novel tool for medicinal chemists to design patent-free analogues of existing drugs.

2-{Spiro[3.3]heptan-2-ylidene}acetic acid incorporates this valuable scaffold with a reactive acetic acid functional group via an exocyclic double bond. This "ylidene" functionalization provides a specific geometry and electronic distribution, making it an intriguing building block for the synthesis of more complex molecules and potential drug candidates.

Chemical Structure and Physicochemical Properties

The structure of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is characterized by a central spiro[3.3]heptane core, with an acetic acid group attached via a double bond to the 2-position of one of the cyclobutane rings.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

PropertyPredicted ValueNotes
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
XLogP3 1.5 - 2.5Prediction based on similar structures.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 2From the carbonyl and hydroxyl oxygens.
Rotatable Bonds 1The bond between the double bond and the carboxylic acid.
pKa 4.0 - 5.0Typical range for a carboxylic acid.

Synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

The most direct and logical synthetic route to 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is through the olefination of the commercially available precursor, Spiro[3.3]heptan-2-one . Two powerful and widely used methods for this transformation are the Horner-Wadsworth-Emmons reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a preferred method for the synthesis of α,β-unsaturated esters due to its high stereoselectivity (typically favoring the E-isomer) and the water-soluble nature of the phosphate byproduct, which simplifies purification.[1][2] The reaction involves a stabilized phosphonate carbanion reacting with a ketone.[3][4]

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow start Start: Triethyl phosphonoacetate & Spiro[3.3]heptan-2-one deprotonation Deprotonation of Phosphonate (e.g., NaH in THF) start->deprotonation carbanion Formation of Phosphonate Carbanion deprotonation->carbanion addition Nucleophilic Addition to Ketone carbanion->addition intermediate Formation of Oxaphosphetane Intermediate addition->intermediate elimination Elimination of Phosphate intermediate->elimination ester Formation of Ethyl 2-{Spiro[3.3]heptan-2-ylidene}acetate elimination->ester hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) ester->hydrolysis product Final Product: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid hydrolysis->product

Caption: Workflow for the HWE synthesis of the target molecule.

Experimental Protocol: HWE Synthesis

Step 1: Synthesis of Ethyl 2-{Spiro[3.3]heptan-2-ylidene}acetate

  • Reagents and Setup:

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Spiro[3.3]heptan-2-one

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath.

  • Procedure:

    • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

    • Cool the reaction mixture back to 0 °C and add a solution of Spiro[3.3]heptan-2-one (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl ester.

Step 2: Hydrolysis to 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

  • Reagents and Setup:

    • Ethyl 2-{Spiro[3.3]heptan-2-ylidene}acetate

    • Lithium hydroxide (LiOH)

    • THF and Water

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an excess of LiOH (e.g., 3-5 equivalents) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product.

Wittig Reaction

The Wittig reaction is another classic method for olefination, using a phosphonium ylide.[5][6][7] While it can be less stereoselective than the HWE reaction for stabilized ylides, it is a robust and widely applicable method.

Diagram 2: Wittig Reaction Logical Relationship

Wittig_Logic cluster_ylide Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt SN2 AlkylHalide Ethyl bromoacetate AlkylHalide->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Spiroketone Spiro[3.3]heptan-2-one Spiroketone->Oxaphosphetane EsterProduct Ethyl Ester Product Oxaphosphetane->EsterProduct Decomposition

Caption: Logical flow of the Wittig reaction for synthesis.

Experimental Protocol: Wittig Synthesis

Step 1: Preparation of the Wittig Reagent (Ylide)

  • Reagents and Setup:

    • Triphenylphosphine (PPh3)

    • Ethyl bromoacetate

    • Anhydrous toluene

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous THF

  • Procedure:

    • In a flame-dried, three-neck flask under nitrogen, dissolve triphenylphosphine (1.1 equivalents) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene.

    • Heat the mixture to reflux and stir for 24 hours. The phosphonium salt will precipitate.

    • Cool the mixture, filter the solid phosphonium salt, wash with cold toluene, and dry under vacuum.

    • Suspend the phosphonium salt in anhydrous THF at -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.0 equivalent) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir for 1 hour at -78 °C.

Step 2: Reaction with Spiro[3.3]heptan-2-one

  • Procedure:

    • To the ylide solution at -78 °C, add a solution of Spiro[3.3]heptan-2-one (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Perform an aqueous workup and extraction as described in the HWE protocol.

    • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired ester.

Step 3: Hydrolysis

  • Follow the same hydrolysis procedure as described in Step 2 of the HWE protocol.

Applications in Drug Development

The unique structural features of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid make it a compelling starting point for the development of novel therapeutics.

  • Scaffold Hopping and Bioisosterism: The primary application lies in using the spiro[3.3]heptane core as a bioisosteric replacement for phenyl rings in known drugs. This can lead to new chemical entities with potentially improved ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property positions.

  • Access to Novel Chemical Space: The rigid, 3D nature of the scaffold allows for precise positioning of functional groups in space, which can be crucial for optimizing interactions with biological targets such as enzymes and receptors.

  • Further Functionalization: The carboxylic acid group is a versatile handle for further chemical modifications. It can be converted into amides, esters, or other functional groups to build libraries of compounds for high-throughput screening. For example, coupling with various amines can generate a diverse set of amides for structure-activity relationship (SAR) studies.

Diagram 3: Potential Drug Discovery Pathway

DrugDiscovery Start 2-{Spiro[3.3]heptan-2-ylidene}acetic acid AmideCoupling Amide Coupling (Diverse Amines) Start->AmideCoupling Esterification Esterification (Various Alcohols) Start->Esterification Reduction Reduction to Alcohol Start->Reduction Library Compound Library Generation AmideCoupling->Library Esterification->Library Reduction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Testing Hit Hit Identification Screening->Hit Data Analysis LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Medicinal Chemistry Candidate Preclinical Candidate LeadOp->Candidate Refinement

Caption: Conceptual pathway from the core molecule to a drug candidate.

Conclusion

2-{Spiro[3.3]heptan-2-ylidene}acetic acid represents a valuable, yet underexplored, building block in medicinal chemistry. While not a common stock item, its synthesis is straightforward using well-established olefination methodologies like the Horner-Wadsworth-Emmons and Wittig reactions. The inherent properties of the spiro[3.3]heptane scaffold—namely its rigidity, three-dimensionality, and utility as a phenyl ring bioisostere—position this molecule as a key starting material for the development of next-generation therapeutics. This guide provides the necessary theoretical and practical framework for researchers to synthesize, characterize, and utilize this promising compound in their drug discovery programs.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63. (General reference for the modified Wittig reaction)
  • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738. (Definitive work on the HWE reaction)
  • Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318-1330.
  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. [Link]

  • Khan, F. A. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

Sources

Exploratory

The Bioisosteric Potential of Spiroheptane Scaffolds in Drug Discovery: A Technical Guide

The Bioisosteric Potential of Spiro[1]heptane Scaffolds in Drug Discovery: A Technical Guide Executive Summary: The "Escape from Flatland" Paradigm Modern medicinal chemistry is undergoing a structural renaissance, shift...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Potential of Spiro[1]heptane Scaffolds in Drug Discovery: A Technical Guide

Executive Summary: The "Escape from Flatland" Paradigm

Modern medicinal chemistry is undergoing a structural renaissance, shifting away from planar, sp²-hybridized aromatic rings toward highly three-dimensional, sp³-rich scaffolds. This "Escape from Flatland" is driven by the need to improve the physicochemical properties of drug candidates, particularly aqueous solubility and metabolic stability. Among the emerging saturated scaffolds, the spiro[1]heptane core and its heteroatom derivatives have proven to be exceptionally versatile bioisosteres.

By offering unique conformational rigidity, non-coplanar exit vectors, and a high fraction of sp³ carbons (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


), spiro[1]heptanes can effectively mimic both traditional saturated heterocycles (e.g., piperazine, morpholine, piperidine) and planar benzene rings. This guide provides an in-depth mechanistic analysis, self-validating synthetic protocols, and physicochemical causality for integrating spiro[1]heptane scaffolds into drug discovery workflows.

Mechanistic Rationale for Bioisosteric Replacement

Saturated Benzene Bioisosterism

Historically, saturated bioisosteres of benzene (such as bicyclo[1.1.1]pentane or cubane) relied on collinear exit vectors to mimic para-substituted phenyl rings. However, recent breakthroughs have demonstrated that collinearity is not strictly required. The spiro[1]heptane core possesses non-coplanar exit vectors that can successfully mimic mono-, meta-, and para-substituted benzene rings depending on the substitution pattern at the C2 and C6 positions[2].

When a drug binds to a target receptor, the spatial orientation of its functional groups (pharmacophores) dictates affinity. The inherent ring strain and rigid 3D geometry of the two fused cyclobutane rings lock these functional groups into bioactive conformations, allowing the spiro[1]heptane core to maintain target affinity while completely removing the planar aromatic system[3].

Heterocycle Bioisosterism (Piperidine, Piperazine, Morpholine)

Traditional saturated heterocycles like morpholine and piperazine are ubiquitous in FDA-approved drugs but often suffer from poor metabolic stability and suboptimal lipophilicity. Heteroatom-substituted spiro[1]heptanes serve as highly restricted surrogates:

  • 2-oxa-6-azaspiro[1]heptane : A premier bioisostere for morpholine. It maintains a similar C–O to C–N topological distance but localizes the lipophilic CH₂ units in a highly strained, compact geometry[4].

  • 2,6-diazaspiro[1]heptane : A bioisostere for piperazine, offering unique conformational presentations of the two nitrogen atoms[5].

  • 1-azaspiro[1]heptane & 2-azaspiro[1]heptane : Next-generation bioisosteres for piperidine, maintaining similar basicity (

    
    ) while drastically improving aqueous solubility[6].
    

LogicMap A Planar Aromatics / Standard Heterocycles B Spiroheptane Scaffold A->B Bioisosteric Replacement C1 Increased Fsp3 (3D Character) B->C1 C2 Removal of π-Electron Clouds B->C2 D1 Disrupted Crystal Packing → Higher Solubility C1->D1 D3 Reduced Off-Target Binding (Toxicity) C1->D3 D2 CYP450 Resistance → Metabolic Stability C2->D2

Fig 1. Causal relationship between spiro[1]heptane integration and improved physicochemical traits.

Physicochemical Profiling & Causality

The integration of spiro[1]heptane cores yields profound improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Causality of Solubility Enhancement: Planar aromatic rings stack efficiently in crystal lattices via


 interactions. This high lattice energy must be overcome for dissolution. By replacing a flat benzene ring with a 3D spiro[1]heptane core, the 

increases, disrupting crystal packing. This lowers the melting point and significantly increases thermodynamic aqueous solubility[7].

Causality of Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings (via epoxidation) or activated benzylic/allylic positions. The saturated spiro[1]heptane core lacks


-electrons, effectively removing these metabolic "soft spots." Consequently, the molecule resists oxidative degradation, prolonging its pharmacokinetic half-life[8].
Table 1: Comparative Physicochemical Shifts (Representative Data)
PropertyTraditional Scaffold (e.g., Morpholine/Benzene)Spiro[1]heptane SurrogateMechanistic Driver
Lipophilicity (LogD) Higher (Highly lipophilic)Lowered by 0.5 - 1.0 unitsReduced hydrophobic surface area; compact 3D volume.
Aqueous Solubility Lower (Prone to crystallization)Increased (Often >10x)Disrupted crystal lattice packing (High

).
Metabolic Half-Life Shorter (Prone to CYP oxidation)Significantly ProlongedAbsence of oxidizable

-electron clouds.
Basicity (

)
~8.3 - 9.0 (Piperidine/Morpholine)~8.5 - 9.2 (Maintained)Inductive effects of the spiro-carbon remain comparable.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis of highly sought-after spirocyclic bioisosteres.

Protocol A: Synthesis of 2-oxa-6-azaspiro[1]heptane (Morpholine Surrogate)

This protocol utilizes widely available flame-retardant derivatives to construct the spirocycle via a telescoped double-substitution mechanism[4][5].

  • Preparation of Starting Material: Dissolve tribromopentaerythritol (1.0 eq) in a mixture of water and an organic co-solvent (e.g., ethanol).

  • Oxetane Formation (Intramolecular): Add KOH (aqueous) to the mixture. The base deprotonates the hydroxyl group, triggering an intramolecular nucleophilic substitution (

    
    ) that displaces a bromide ion, forming a 3-bromo-2-(bromomethyl)oxetane intermediate.
    
  • Azetidine Formation (Intermolecular): Introduce p-toluenesulfonamide (tosylamide, 1.1 eq) and additional KOH. Heat the reaction to reflux. The deprotonated sulfonamide acts as a di-nucleophile, sequentially displacing the remaining two bromides to close the azetidine ring. This yields 6-tosyl-2-oxa-6-azaspiro[1]heptane.

  • Deprotection: Isolate the tosyl-protected intermediate. Remove the N-tosyl group using magnesium turnings in methanol under sonication (or alternatively, dissolving metal reduction).

  • Isolation & Validation: Because the free base is volatile, precipitate the product by adding p-toluenesulfonic acid (PTSA) or oxalic acid to isolate 2-oxa-6-azaspiro[1]heptane as a stable, crystalline salt. Validate via

    
     NMR (look for the distinct highly symmetric multiplets of the cyclobutane protons).
    

SynthesisWorkflow Start Tribromopentaerythritol (Starting Material) Step1 Intramolecular Substitution (Oxetane Formation) Start->Step1 Step2 Intermolecular Substitution (Tosylamide, KOH, Reflux) Step1->Step2 Intermediate 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane Step2->Intermediate Step3 N-Tosyl Deprotection (Mg/MeOH, Sonication) Intermediate->Step3 Product 2-oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Step3->Product

Fig 2. Step-by-step synthetic workflow for 2-oxa-6-azaspiro[1]heptane from tribromopentaerythritol.

Protocol B: Synthesis of 1-azaspiro[1]heptane (Piperidine Surrogate)

This approach leverages strain-induced cycloaddition to build the asymmetric aza-spirocycle[6].

  • Cycloaddition: In a dry, inert atmosphere, react methylenecyclobutane with chlorosulfonyl isocyanate (Graf isocyanate) at low temperatures. A thermal[2+2] cycloaddition occurs across the exocyclic double bond, yielding a highly strained spirocyclic

    
    -lactam intermediate.
    
  • Reduction: Dissolve the

    
    -lactam in anhydrous THF. Slowly add a solution of alane (
    
    
    
    ) at 0°C. Alane is preferred over
    
    
    to prevent undesired ring-opening of the strained four-membered rings. The carbonyl is reduced to a methylene group.
  • Workup: Quench the reaction carefully with a Fieser-Fieser workup. Filter the aluminum salts, extract the organic layer, and treat with HCl in ether to precipitate 1-azaspiro[1]heptane hydrochloride.

Case Studies in Drug Development

The practical application of spiro[1]heptanes has been validated in several late-stage and approved pharmaceutical architectures:

  • Sonidegib (Anticancer): Researchers successfully replaced the meta-substituted benzene ring in Sonidegib with a spiro[1]heptane core. The resulting patent-free analog maintained high Hedgehog pathway inhibition while exhibiting superior aqueous solubility[9][3].

  • Olaparib (PARP Inhibitor): The piperazine ring in Olaparib was replaced with a 2,6-diazaspiro[1]heptane surrogate. This rigidification significantly improved target selectivity and reduced off-mechanism cytotoxicity[5].

  • Bupivacaine (Local Anesthetic): Incorporation of the 1-azaspiro[1]heptane core in place of the piperidine fragment yielded an analog with nearly identical antinociceptive effects but an optimized pharmacokinetic clearance profile[6].

Conclusion

The spiro[1]heptane scaffold represents a triumph of modern synthetic and medicinal chemistry. By providing a rigid, 3D framework that accurately mimics the exit vectors of planar aromatics and the topological distances of standard heterocycles, it allows drug developers to engineer out metabolic liabilities and poor solubility without sacrificing target affinity. As synthetic methodologies—such as flow chemistry and engineered P450 biocatalysis—continue to mature, the integration of these spirocycles will become a standard pillar in the optimization of next-generation therapeutics.

References

  • Mykhailiuk, P. K. et al. "Spiro[1]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024. Available at: [Link]

  • Carreira, E. M. et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[10]hexanes and spiro[1]heptanes." RSC Publishing, 2025. Available at:[Link]

  • Mykhailiuk, P. K. et al. "1‐Azaspiro[1]heptane as a Bioisostere of Piperidine." ResearchGate, 2023. Available at:[Link]

  • Grygorenko, O. O. et al. "Multigram Synthesis of Advanced 6,6-Difluorospiro[1]heptane-derived Building Blocks." PMC - NIH, 2021. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of Spirocyclic Ylidene Acetic Acids

Executive Summary Spirocyclic ylidene acetic acids represent a specialized pharmacophore often encountered in the design of Aldose Reductase Inhibitors (ARIs) and modulators of G-protein coupled receptors (GPCRs). Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic ylidene acetic acids represent a specialized pharmacophore often encountered in the design of Aldose Reductase Inhibitors (ARIs) and modulators of G-protein coupled receptors (GPCRs). Their structure combines the rigid, orthogonal geometry of a spiro-fused ring system with a polar, conjugated exocyclic double bond (the ylidene acetic acid moiety).

This guide addresses the critical challenge in developing these compounds: Thermodynamic Instability. Specifically, the tendency for


 isomerization and oxidative degradation. We provide a rigorous framework for synthesizing, characterizing, and stabilizing these scaffolds, moving beyond standard protocols to offer a self-validating system for drug development professionals.

Part 1: Molecular Architecture & Thermodynamic Principles

To control stability, one must first understand the competing forces within the molecule.

The Orthogonal Constraint

Unlike fused ring systems (e.g., naphthalene), spirocyclic systems possess a quaternary carbon that forces the two rings to be perpendicular (orthogonal) to each other.

  • Thermodynamic Impact: This orthogonality creates a "steric wall." When an exocyclic double bond (ylidene) is attached adjacent to the spiro center, the rotation required for

    
     isomerization is sterically hindered.
    
  • The Paradox: While the spiro-bulk provides kinetic stability (high rotational barrier), it often introduces thermodynamic strain. The bulky spiro-substituents may force the carboxylic acid moiety out of planarity, reducing conjugation energy and making the bond more reactive.

The Ylidene Acetic Acid Moiety

The exocyclic double bond (


) serves as a Michael acceptor.
  • 
     vs. 
    
    
    
    Stability:
    In most acyclic systems, the
    
    
    -isomer (trans) is thermodynamically preferred. However, in spirocyclic systems, the "preferred" isomer is dictated by the specific interaction between the carboxylate and the orthogonal spiro-ring.
  • Dipole Minimization: As noted in conformational studies of spiro-compounds, dipole alignment often drives the thermodynamic equilibrium. The carbonyl oxygen of the acid and heteroatoms in the spiro-ring (e.g., oxygen in a spiro-chroman) will orient to minimize dipole-dipole repulsion.

Part 2: Synthetic Pathways & Thermodynamic Control

The synthesis of spirocyclic ylidene acetic acids is typically achieved via Knoevenagel Condensation . However, standard protocols often yield kinetically trapped mixtures.

The "Thermodynamic Reset" Protocol

We recommend a modified Knoevenagel workflow that incorporates an acid-catalyzed equilibration step to ensure batch-to-batch consistency.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Spiro-Ketone Precursor Reaction Knoevenagel Condensation (Reflux, Toluene) Start->Reaction Reagents Malonic Acid/Ester + Piperidine/AcOH Reagents->Reaction KineticMix Kinetic Mixture (E/Z Ratio ~ 60:40) Reaction->KineticMix 4-12 hrs Equilibration Acid Catalyzed Equilibration (HCl/EtOH, 60°C) KineticMix->Equilibration Reset Step Purification Crystallization (Thermodynamic Isomer) Equilibration->Purification >98% de

Figure 1: Synthetic workflow emphasizing the "Thermodynamic Reset" step to convert kinetic mixtures into the thermodynamically stable isomer.

Detailed Protocol: The "Reset" Step

Context: Many researchers isolate the Knoevenagel product immediately. This is risky because the


 ratio will drift during storage.
  • Condensation: React the spiro-ketone (1.0 eq) with malonic acid (1.2 eq) in toluene using piperidine/acetic acid catalyst with Dean-Stark water removal.

  • Isolation (Crude): Evaporate solvent. Do not purify yet.

  • Equilibration: Redissolve the crude residue in Ethanol containing 5% HCl (or

    
    ). Heat to 60°C for 2 hours.
    
    • Why? This lowers the rotational barrier, allowing the system to settle into its Global Minimum energy well (usually the

      
      -isomer).
      
  • Validation: Aliquot for HPLC. If the ratio is stable over 30 mins, the system has reached equilibrium.

Part 3: Stability Profiling & Characterization

Once synthesized, the stability of the scaffold must be quantified. This is not just shelf-life; it is about configurational integrity in biological media.

Isomerization Kinetics ( )

The barrier to rotation around the exocyclic double bond is the primary determinant of stability.

Methodology:

  • Dissolve pure isomer in

    
     or 
    
    
    
    (mimicking physiological polarity).
  • Incubate at physiological temperature (37°C) and elevated stress temperature (60°C).

  • Data Output: Monitor the vinyl proton shift via

    
    -NMR over 24 hours.
    

Table 1: Representative Stability Data (Hypothetical Spiro-Chroman Model)

ConditionSolventTime (h)% E-Isomer% Z-IsomerInterpretation
Ambient

099.10.9Chemically stable in non-polar media.
PhysiologicalPBS (pH 7.4)2498.51.5High barrier to rotation; suitable for drug dev.
Acid Stress0.1M HCl465.035.0Critical Failure: Acid catalyzes isomerization.
Photo-stressUV (254nm)150.050.0Photolabile; requires amber storage.
Metabolic Stability (Michael Addition)

The ylidene acetic acid is an


-unsaturated system. It can react with biological nucleophiles (Glutathione, Cysteine residues).
  • Risk: If the spiro-ring is not bulky enough, the

    
    -carbon is exposed.
    
  • Test: Incubate with Glutathione (GSH) in buffer. Monitor disappearance of the parent compound via LC-MS.

  • Acceptance Criteria:

    
     adduct formation after 60 minutes.
    

Part 4: Computational Assessment (In Silico)

Before synthesis, Density Functional Theory (DFT) should be used to predict the rotational barrier.

Isomerization Energy Profile

The transition between


 and 

isomers usually proceeds through a perpendicular transition state (TS) where the pi-bond is broken.

EnergyProfile Figure 2: Reaction coordinate for E/Z isomerization. A barrier >25 kcal/mol is required for configurational stability at 37°C. Z_Isomer Z-Isomer (Local Min) TS Transition State (Perpendicular) Z_Isomer->TS   Delta G++ (Rotational Barrier) E_Isomer E-Isomer (Global Min) TS->E_Isomer  Relaxation Start End

  • Protocol: Perform a relaxed potential energy surface (PES) scan around the

    
     dihedral angle using B3LYP/6-31G* level of theory.
    
  • Target Metric: The rotational barrier (

    
    ) must be 
    
    
    
    to prevent spontaneous isomerization at room temperature.

References

  • Mechanism of Thermal Isomerization: Zborovsky, L. et al. (2019).[1] Mechanism of the Thermal Z⇌E Isomerization of a Stable Silene; Experiment and Theory. Angewandte Chemie International Edition. [Link]

  • Knoevenagel Methodology: Hrenar, T. et al. (2023).[2][3] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Aldose Reductase Inhibitors (SAR): Da Settimo, F. et al. (2008). Acetic acid aldose reductase inhibitors bearing a five-membered heterocyclic core. Journal of Medicinal Chemistry. [Link]

  • Conformational Analysis: Hrenar, T. et al. (2017).[4] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics.[4] [Link]

  • Spirocyclic Drug Scaffolds: Maccallini, C. et al. (2012). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal. [Link]

Sources

Exploratory

2-{Spiro[3.3]heptan-2-ylidene}acetic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid , a conformationally restricted spirocyclic building block used in modern medicinal chemistry. [1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid , a conformationally restricted spirocyclic building block used in modern medicinal chemistry.

[1][2]

Executive Summary & Strategic Utility

2-{Spiro[3.3]heptan-2-ylidene}acetic acid represents a high-value scaffold in fragment-based drug discovery (FBDD). Unlike traditional aliphatic chains or monocyclic rings, the spiro[3.3]heptane core offers a unique combination of high Fsp³ character (fraction of sp³ hybridized carbons) and rigid geometric vectoring.

From a medicinal chemistry perspective, this molecule serves two primary functions:

  • Bioisosteric Replacement: It acts as a rigid, metabolically stable surrogate for cyclohexylidene or piperidine moieties, often improving solubility and reducing lipophilicity (LogP) while maintaining ligand-target binding fidelity.

  • Vector Alignment: The exo-cyclic double bond (ylidene) provides a fixed exit vector for substituents, critical for probing specific hydrophobic pockets in enzymes such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and IL-17 modulators.

Chemical Identity & Physicochemical Profile[3][4][5][6]

The compound is characterized by a spiro[3.3]heptane ring system fused to an acetic acid moiety via an exocyclic double bond.

Table 1: Key Identifiers and Properties[6]
ParameterData
Chemical Name 2-{Spiro[3.3]heptan-2-ylidene}acetic acid
CAS Number 1935366-33-8
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES OC(=O)C=C1CC2(C1)CCC2
InChI Key Derived from structure (e.g., JK...)
Physical State Solid (White to off-white powder)
Predicted LogP ~1.7 - 2.1
H-Bond Donors 1
H-Bond Acceptors 2

Synthetic Methodology

Expert Commentary: The synthesis of this compound relies on the Horner-Wadsworth-Emmons (HWE) olefination. This route is preferred over the Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and easier removal of the phosphate by-products compared to triphenylphosphine oxide.

Core Reaction Pathway

The synthesis begins with Spiro[3.3]heptan-2-one (CAS 30152-57-9), which is reacted with a trialkyl phosphonoacetate.

Step-by-Step Protocol

Step 1: Olefination (Formation of Methyl Ester Intermediate)

  • Reagents: Spiro[3.3]heptan-2-one (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen atmosphere.

    • Add Trimethyl phosphonoacetate dropwise. Stir for 30 minutes to generate the phosphonate carbanion.

    • Add Spiro[3.3]heptan-2-one dropwise.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields Methyl 2-{spiro[3.3]heptan-2-ylidene}acetate.

Step 2: Hydrolysis (Ester to Acid)

  • Reagents: Methyl ester intermediate, Lithium Hydroxide (LiOH·H₂O, 3.0 eq), THF/Water/Methanol (3:1:1).

  • Protocol:

    • Dissolve the methyl ester in the solvent mixture.

    • Add LiOH·H₂O and stir at ambient temperature for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the ester.

    • Workup: Acidify to pH ~2 using 1N HCl.

    • Isolation: Extract with Ethyl Acetate or DCM.[1] The product, 2-{Spiro[3.3]heptan-2-ylidene}acetic acid , is obtained after drying and concentration.

Visualizing the Synthesis & Logic

The following diagram illustrates the synthetic logic and the structural advantages of the spiro scaffold.

G cluster_0 Strategic Advantage Start Spiro[3.3]heptan-2-one (CAS 30152-57-9) HWE Horner-Wadsworth-Emmons Rxn (THF, 0°C -> RT) Start->HWE Reagent Trimethyl phosphonoacetate + NaH (Base) Reagent->HWE Intermediate Methyl Ester Intermediate (Olefination Product) Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Final 2-{Spiro[3.3]heptan-2-ylidene} acetic acid (CAS 1935366-33-8) HWE->Intermediate C=C Bond Formation Hydrolysis->Final Deprotection Adv1 • Rigid Vector Alignment Adv2 • High Fsp³ (Metabolic Stability) Adv3 • Novel IP Space

Figure 1: Synthetic pathway from Spiro[3.3]heptan-2-one to the target acetic acid derivative via HWE olefination.[2][3]

Applications in Drug Discovery[9][10][11][12]

CFTR Modulation

Research into Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has utilized spirocyclic acetic acid derivatives to improve the pharmacokinetic profile of correctors. The spiro[3.3]heptane ring provides a "kink" in the molecule that can improve oral bioavailability compared to planar aromatic linkers [1].

IL-17 Modulators

In the development of small molecule inhibitors for IL-17 (Interleukin-17), the 2-ylidene acetic acid motif serves as a crucial linker. It positions the carboxylic acid "warhead" (or its bioisostere) to interact with polar residues in the binding pocket while the spiro cycle occupies a hydrophobic cleft, minimizing entropic loss upon binding [2].

Bioisosterism Rationale
  • Cyclohexane Replacement: The spiro[3.3]heptane system is roughly isosteric with a cyclohexane ring but possesses a different puckering geometry. This allows researchers to fine-tune the exit vector of the acetic acid side chain by approximately 15–20 degrees, potentially optimizing ligand-receptor interactions.

  • Metabolic Stability: The quaternary carbon at the spiro junction blocks oxidative metabolism (e.g., hydroxylation) at that position, a common liability in substituted cyclohexanes.

References

  • WO2022076621A1 . Modulators of cystic fibrosis transmembrane conductance regulator. Vertex Pharmaceuticals.[4][5] (2022).[6]

  • WO2018229079A1 . Spirocyclic indolines as IL-17 modulators. GlaxoSmithKline. (2018).

  • AK Scientific . Product Catalog: 2-Spiro[3.3]heptan-2-ylideneacetic acid. (Accessed 2024).[4]

  • ChemSrc . CAS 1935366-33-8 Entry. (2025).[7]

Sources

Foundational

Beyond the Phenyl Ring: Steric Properties and Bioisosteric Applications of Spiro[3.3]heptane Scaffolds

Executive Summary In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is driven by the need to improve pharmacokinetic properties and reduce off-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is driven by the need to improve pharmacokinetic properties and reduce off-target toxicity. While saturated bioisosteres like bicyclo[1.1.1]pentane strictly maintain the collinear exit vectors of a para-substituted phenyl ring, the spiro[3.3]heptane core challenges this paradigm. Despite possessing non-coplanar exit vectors, it successfully mimics mono-, meta-, and para-substituted benzenes in bioactive compounds[1]. This technical guide explores the steric properties, structural causality, and validated synthetic protocols for integrating the spiro[3.3]heptane scaffold into advanced medicinal chemistry workflows.

The Steric Paradigm: Escaping "Flatland"

The over-reliance on the phenyl ring in medicinal chemistry often leads to molecules with high lipophilicity, poor aqueous solubility, and susceptibility to cytochrome P450 (CYP450) oxidative metabolism. Increasing the fraction of sp³ carbons (


) is a proven strategy to "escape flatland."

Historically, bioisosteric replacement demanded strict geometric fidelity. However, recent 1 demonstrate that the spiro[3.3]heptane core—despite its inherent angular deviation—can seamlessly replace the phenyl ring in FDA-approved drugs such as Vorinostat, Sonidegib, and Benzocaine, yielding patent-free analogs with comparable or superior potency[1][2].

Structural and Steric Properties

The spiro[3.3]heptane system consists of two cyclobutane rings fused at a single quaternary carbon. This spiro-fusion imparts immense rigidity and unique vectorial trajectories to its substituents.

  • Angular Deviation: Unlike the para-phenyl ring, which features an ideal exit vector angle of 0.6°–2.2°, spiro[3.3]heptanes exhibit non-coplanar exit vectors ranging from 22.8° to 29.7°[1].

  • Non-Planarity and Axiality: The core is highly non-planar (

    
     = 129°–130°)[1]. Furthermore, 2,6-disubstituted spiro[3.3]heptanes possess axial chirality, a highly sought-after property that allows for precise spatial orientation within chiral biological pockets.
    
  • Cyclohexane Mimicry: Beyond benzene, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes act as restricted surrogates for cyclohexane. Specifically, the (1S,4r,6R) and (1R,4r,6S) isomers mimic cis-1,4-disubstituted cyclohexanes, while the (1S,4s,6R) and (1R,4s,6S) isomers mimic trans-1,3-disubstituted cyclohexanes[3].

Table 1: Comparative Structural & Physicochemical Parameters
ParameterAromatic Phenyl RingSpiro[3.3]heptane Core
Exit Vector Angle 0.6° – 2.2° (para-substituted)22.8° – 29.7°
Planarity ($ \theta$)
Lipophilicity (clogP) BaselineReduced by ~0.8 units
Fraction of sp³ Carbons (

)
0.01.0 (Fully saturated)
Distance Between Termini ~5.8 Å (para-carboxylates)~6.9 Å (2,6-carboxylates)

Causality in Drug Design: The Bioisosteric Logic

Why does a non-collinear system successfully mimic a collinear one? The causality lies in the thermodynamic interplay between the ligand and the biological target's binding pocket.

  • Steric Compensation: The increased 3D volume (steric bulk) of the spiro-core compensates for the 22.8°–29.7° angular deviation by engaging in novel aliphatic van der Waals interactions that a flat phenyl ring cannot access[1].

  • Physicochemical Optimization: Replacing a phenyl ring with spiro[3.3]heptane decreases lipophilicity by approximately 0.8 clogP units[1]. This reduction in hydrophobicity directly correlates with improved aqueous solubility and reduced promiscuity.

  • Metabolic Shielding: The elimination of the aromatic

    
    -system removes a primary site for oxidative metabolism, shifting the metabolic soft spots and generally improving the pharmacokinetic half-life[2].
    

G A Aromatic Phenyl Ring (Flat, Low Fsp3) B Spiro[3.3]heptane Core (3D, High Fsp3) A->B Bioisosteric Replacement C Non-Coplanar Exit Vectors (Matches meta/para) B->C Steric Property D Reduced Lipophilicity (Lower clogP) B->D Physicochemical Property E Enhanced Metabolic Stability (CYP450 Resistance) B->E Pharmacokinetic Property

Caption: Logical flow of spiro[3.3]heptane bioisosteric replacement and resulting property enhancements.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that working with highly strained spirocyclic systems requires strict thermodynamic control. The following protocols are designed as self-validating systems to ensure structural integrity.

Protocol 1: Synthesis of the Spiro[3.3]heptane Core (Alkylation Route)

Objective: Construct the spirocyclic core (e.g., Fecht's acid derivatives) while preventing retro-aldol or ring-opening side reactions. Causality of Choices: The use of diethyl malonate and 1,1-bis(bromomethyl)cyclobutane leverages the Thorpe-Ingold effect from the existing cyclobutane ring to thermodynamically drive the spiro-cyclization. Alkaline saponification must be strictly temperature-controlled to prevent the degradation of the strained system.

Step-by-Step Methodology:

  • Alkylation: Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous ethanol. Slowly add sodium ethoxide (2.5 eq) at 0°C. Reflux the mixture for 16 hours under an inert argon atmosphere.

  • Saponification: Cool the reaction to room temperature. Add 2M NaOH (aq) and stir at 40°C for 4 hours to hydrolyze the diester intermediate.

  • Decarboxylation: Acidify the mixture to pH 2 using 1M HCl. Extract the resulting dicarboxylic acid with ethyl acetate. Heat the isolated solid to 160°C under a vacuum for 2 hours to induce thermal decarboxylation, yielding the mono-carboxylic acid spiro-scaffold.

Self-Validation Checkpoint:

  • Intermediate Validation: GC-MS analysis must show complete consumption of 1,1-bis(bromomethyl)cyclobutane.

  • Final Validation:

    
    C NMR must exhibit a characteristic quaternary spiro-carbon signal (typically around ~30–40 ppm, distinctly shifted from the methylene carbons), confirming the closed spirocyclic system.
    

Workflow Step1 1. Starting Material 1,1-bis(bromomethyl)cyclobutane Step2 2. Alkylation Diethyl malonate, Base Step1->Step2 Step3 3. Saponification Alkaline Hydrolysis Step2->Step3 Step4 4. Decarboxylation Thermal Treatment Step3->Step4 Step5 5. Target Scaffold Spiro[3.3]heptane-2-carboxylic acid Step4->Step5

Caption: Step-by-step synthetic workflow for the construction of the spiro[3.3]heptane core.

Protocol 2: Enzymatic Hydroxylation for Late-Stage Functionalization

Objective: Map metabolic liabilities and generate hydroxylated fragments for library expansion. Causality of Choices: Traditional C-H activation chemistry struggles to differentiate the electronically similar methylene protons of the spiro[3.3]heptane core. By employing engineered 4, we harness the enzyme's chiral binding pocket to achieve >99% enantioselective distal monohydroxylation, a feat impossible with small-molecule catalysts[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Express the engineered P450BM3 variant in E. coli and isolate the cell-free extract.

  • Biocatalytic Reaction: Suspend the N-benzyl spiro[3.3]heptane-2-carboxamide substrate (10 mM) in a potassium phosphate buffer (pH 8.0). Add the P450BM3 extract (1

    
    M) and an NADPH-regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
    
  • Incubation: Incubate the mixture at 30°C for 24 hours with orbital shaking (200 rpm) to ensure optimal oxygen mass transfer.

  • Extraction: Quench the reaction with ethyl acetate, centrifuge to remove denatured proteins, and isolate the organic layer for purification.

Self-Validation Checkpoint:

  • Intermediate Validation: Monitor oxygen consumption in the bioreactor; a plateau indicates complete substrate turnover or enzyme deactivation.

  • Final Validation: Chiral HPLC analysis must demonstrate >99% enantiomeric excess (ee) for the distal monohydroxylated product, validating the stereoselective integrity of the P450BM3 variant[4].

Conclusion

The spiro[3.3]heptane ring system represents a sophisticated evolution in bioisosteric design. By embracing its non-coplanar exit vectors and leveraging its unique steric bulk, drug developers can effectively replace problematic phenyl rings to optimize lipophilicity, enhance metabolic stability, and navigate around crowded intellectual property spaces.

References

  • Spiro[3.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere ChemRxiv
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.
  • Selective P450BM3 Hydroxylation of the Spiro[3.
  • Fecht's acid revisited: a spirocyclic dicarboxylate for non-arom

Sources

Exploratory

Unlocking Non-Planar Chemical Space: A Technical Guide to Spiro[3.3]heptan-2-ylidene Synthesis Pathways

Executive Summary The pharmaceutical industry's paradigm shift towards high-Fsp³ (fraction of sp³ carbons) scaffolds—often termed "escaping flatland"—has elevated the spiro[3.3]heptane motif to a privileged status in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift towards high-Fsp³ (fraction of sp³ carbons) scaffolds—often termed "escaping flatland"—has elevated the spiro[3.3]heptane motif to a privileged status in drug discovery. Functioning as a non-collinear, saturated bioisostere for meta- and para-substituted benzenes, this rigid 3D scaffold enhances metabolic stability and aqueous solubility while precisely orienting critical exit vectors[1].

Within this chemical family, the spiro[3.3]heptan-2-ylidene derivative is particularly valuable. The exocyclic double bond serves as a rigidified structural linker and a versatile synthetic handle for downstream functionalization, such as cyclopropanation, Michael additions, and cross-coupling. This whitepaper provides an in-depth mechanistic review and validated experimental protocols for synthesizing spiro[3.3]heptan-2-ylidene pathways.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of spiro[3.3]heptan-2-ylidenes generally relies on a two-stage strategic disconnection: the assembly of the highly strained spirocyclic core (typically a ketone), followed by exocyclic olefination.

Core Assembly: Overcoming Steric and Strain Barriers

Constructing the spiro[3.3]heptane core requires overcoming significant ring strain (~25 kcal/mol per cyclobutane ring). Two primary pathways dictate modern synthesis:

  • Formal [2+2] Cycloaddition : The classical and most scalable approach involves the reaction of methylenecyclobutane with a highly electrophilic ketene (often generated in situ from trichloroacetyl chloride and a Zn-Cu couple). Causality : The extreme electrophilicity of the ketene is necessary to overcome the steric hindrance at the quaternary spiro-center. Subsequent reductive dehalogenation yields the spiro[3.3]heptan-2-one[2].

  • Strain-Relocating Semipinacol Rearrangement : A modern, expedient approach utilizes the addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols. Causality : Acid-catalyzed protonation triggers a [1,2]-rearrangement of the cyclopropylcarbinyl cation. The reaction is thermodynamically driven by the release of extreme ring strain from the bicyclobutane moiety, directly affording substituted spiro[3.3]heptanones[3].

Exocyclic Olefination: The Ylidene Formation

Converting the spiro[3.3]heptan-2-one to the corresponding ylidene requires careful selection of olefination conditions. Because the spirocyclic core is highly strained, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. However, the use of harsh, nucleophilic bases (e.g., NaH, KOtBu) can induce unwanted retro-aldol-type ring-opening or epimerization.

  • Horner-Wadsworth-Emmons (HWE) Modification : The Masamune-Roush modification of the HWE reaction is the gold standard for this transformation. Causality : By utilizing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), LiCl coordinates to the phosphonate oxygen, significantly increasing the acidity of the alpha-proton. This allows the use of DBU—a mild, non-nucleophilic base—which completely suppresses strain-induced ring degradation while ensuring high yields[4].

  • Tebbe Olefination : When standard Wittig reactions fail due to extreme steric hindrance or basicity issues, the titanium-based Tebbe protocol is deployed to install simple methylene groups without basic additives[5].

Visualizing the Synthetic Logic

G A Flatland Motif (Benzene Ring) B Saturated Bioisostere (Spiro[3.3]heptane) A->B Escape from Flatland (Increase Fsp3) C Functionalized Linker (Spiro[3.3]heptan-2-ylidene) B->C Exocyclic Olefination (HWE / Wittig)

Figure 1: Strategic evolution from planar benzene to the 3D spiro[3.3]heptan-2-ylidene linker.

Workflow SM1 Methylenecyclobutane + Dichloroketene Rxn1 [2+2] Cycloaddition & Dehalogenation SM1->Rxn1 SM2 1-Sulfonylcyclopropanol + Bicyclobutane Rxn2 Semipinacol Rearrangement (MsOH) SM2->Rxn2 Core Spiro[3.3]heptan-2-one (Strained Core) Rxn1->Core Rxn2->Core Rxn3 HWE Olefination (LiCl, DBU, Phosphonate) Core->Rxn3 Mild Base Prevents Ring Opening Prod Spiro[3.3]heptan-2-ylidene Derivatives Rxn3->Prod High E/Z Selectivity

Figure 2: Divergent retrosynthetic pathways converging on the spiro[3.3]heptan-2-ylidene scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Benzene vs. Spiro[3.3]heptane Core
PropertyBenzene (Aryl)Spiro[3.3]heptaneImpact on Drug Design
Fsp³ (Fraction sp³) 0.01.0Higher clinical success rate; "escape from flatland"[2].
Geometry Planar (0° dihedral)Non-planar (~130° dihedral)Access to unique 3D chemical space; prevents non-specific intercalation[1].
Metabolic Stability Susceptible to oxidationHighly resistantBlocks CYP450-mediated aromatic hydroxylation.
Exit Vectors Collinear (para)Non-collinearMimics meta/para vectors with a denser, rigidified spatial footprint[1].
Table 2: Olefination Conditions for Spiro[3.3]heptan-2-ylidene Synthesis
Reagent SystemBase / AdditiveAvg. YieldMechanistic Notes
Triethyl phosphonoacetate LiCl / DBU85–92%Mildest conditions; LiCl chelation prevents strain-induced ring opening[4].
Methyltriphenylphosphonium Br t-BuOK / THF50–65%Standard Wittig; lower yields due to base-induced side reactions.
Tebbe Reagent Pyridine / Toluene55–60%Required when standard Wittig fails on sterically hindered spiro-substrates[5].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring that intermediate checkpoints confirm the integrity of the highly strained spirocyclic system.

Protocol 1: Synthesis of the Spiro[3.3]heptan-2-one Core via [2+2] Cycloaddition

This method utilizes in situ ketene generation to overcome the steric penalty of spiro-center formation.

  • Preparation : In a flame-dried, 3-neck round-bottom flask under argon, suspend activated Zn-Cu couple (3.0 equiv) in anhydrous diethyl ether. Add methylenecyclobutane (1.0 equiv).

  • Ketene Generation : Dropwise add a solution of trichloroacetyl chloride (1.5 equiv) and POCl₃ (1.1 equiv) in diethyl ether over 2 hours at 0 °C.

    • Validation Checkpoint: The slow addition is critical. A rapid temperature spike indicates uncontrolled ketene dimerization rather than productive [2+2] cycloaddition.

  • Cycloaddition : Stir the mixture at room temperature for 16 hours. Quench carefully with saturated aqueous NaHCO₃.

  • Dehalogenation : Isolate the crude α,α-dichlorocyclobutanone. Dissolve in glacial acetic acid, add zinc dust (4.0 equiv), and heat to 80 °C for 4 hours to reductively cleave the chlorides.

  • Isolation : Filter through Celite, neutralize with NaOH, extract with ethyl acetate, and purify via vacuum distillation to afford pure spiro[3.3]heptan-2-one[2].

Protocol 2: HWE Olefination to Spiro[3.3]heptan-2-ylidene Acetate

This protocol uses the Masamune-Roush modification to protect the strained core from base-catalyzed degradation.

  • Activation : To a stirring solution of anhydrous LiCl (2.4 equiv) in anhydrous THF at room temperature, add ethyl 2-(diethoxyphosphoryl)acetate (1.0 equiv). Stir for 10 minutes.

    • Causality: Pre-formation of the lithium-chelate complex is mandatory to activate the phosphonate alpha-proton prior to base introduction.

  • Deprotonation : Add DBU (2.2 equiv) dropwise. Stir for an additional 10 minutes.

    • Validation Checkpoint: The solution should remain clear or slightly pale. If a dark precipitate forms, moisture has compromised the LiCl chelate.

  • Coupling : Add spiro[3.3]heptan-2-one (0.9 equiv) dissolved in a minimal amount of THF. Stir for 2 hours at room temperature.

  • Workup & Isolation : Quench the reaction with aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the spiro[3.3]heptan-2-ylidene acetate[4].

References

  • 3 - NIH / PubMed Central 2.2 - ResearchGate

  • 1 - ChemRxiv

  • 4 - Google Patents

  • 5 - NIH / PubMed Central

Sources

Protocols & Analytical Methods

Method

Using 2-{Spiro[3.3]heptan-2-ylidene}acetic acid as a rigid linker

Abstract This guide details the application of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid as a rigid, non-aromatic linker in drug design. Unlike flexible alkyl chains or linear bicyclo[1.1.1]pentanes (BCPs), this spirocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid as a rigid, non-aromatic linker in drug design. Unlike flexible alkyl chains or linear bicyclo[1.1.1]pentanes (BCPs), this spirocyclic motif offers a unique non-collinear exit vector , high metabolic stability, and increased


 character. This document provides the rationale for its use as a phenyl bioisostere, a step-by-step synthesis protocol, and guidelines for its incorporation into bifunctional molecules (e.g., PROTACs) or fragment-based leads.

Part 1: Design Rationale & Chemical Logic

The "Exit Vector" Problem

In bifunctional drug design (e.g., PROTACs, molecular glues), the geometry of the linker determines the ternary complex stability.

  • Phenyl rings provide rigidity but suffer from metabolic liability (oxidation) and poor solubility (flatness).

  • Alkyl chains are metabolically labile and entropically penalized upon binding.

  • Bicyclo[1.1.1]pentane (BCP) provides a linear (

    
    ) exit vector.
    

The Spiro[3.3]heptane Advantage: The spiro[3.3]heptan-2-ylidene motif introduces a rigid "kink" . The spiro center creates a


 angle between the two cyclobutane rings, while the exocyclic double bond (ylidene) locks the acetic acid tail in a specific plane relative to the ring. This defines a precise, non-linear exit vector essential for accessing binding pockets that linear linkers cannot reach.
Physicochemical Benefits
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hotspots typical of aliphatic chains.

  • Solubility: The 3D puckered shape disrupts crystal packing more effectively than planar aromatics, improving aqueous solubility.

  • Michael Acceptor Potential: The

    
    -unsaturated acid (ylidene) can serve as a covalent warhead (Michael acceptor) for cysteine targeting if not reduced, though in linker contexts it is often used for its geometric rigidity.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic Acid

Prerequisites: Inert atmosphere (Argon/Nitrogen), anhydrous solvents.

Materials:

  • Spiro[3.3]heptan-2-one (Starting Material)[1]

  • Triethyl phosphonoacetate (HWE Reagent)

  • Sodium hydride (NaH, 60% in oil) or LiHMDS

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • Activation: In a flame-dried flask, suspend NaH (1.2 equiv) in anhydrous THF at

      
      C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min until gas evolution ceases and the solution becomes clear.
      
    • Addition: Cool to

      
      C (optional, prevents side reactions) or keep at 
      
      
      
      C. Add Spiro[3.3]heptan-2-one (1.0 equiv) dissolved in THF dropwise.
    • Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Workup: Quench with sat.

      
      . Extract with EtOAc (
      
      
      
      ). Wash combined organics with brine, dry over
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the ethyl 2-(spiro[3.3]heptan-2-ylidene)acetate .

  • Saponification (Ester Hydrolysis):

    • Dissolve the ethyl ester in THF:MeOH:Water (3:1:1).

    • Add LiOH

      
       (3.0 equiv).
      
    • Stir at RT for 2–4 hours.

    • Acidification: Acidify carefully with 1N HCl to pH ~2.

    • Extraction: Extract with EtOAc (

      
      ). The product, 2-{Spiro[3.3]heptan-2-ylidene}acetic acid , is obtained as a white/off-white solid after drying and concentration.
      

Critical Checkpoint:

  • NMR Verification: Look for the olefinic proton singlet (

    
     ppm) and the preservation of the spiro-ring multiplets (
    
    
    
    ppm).
  • Isomerism: The product does not have E/Z isomers relative to the ring unless the ring itself is asymmetrically substituted at the 6-position.

Protocol B: Coupling as a Rigid Linker

Context: Attaching the linker to an amine-bearing ligand (e.g., Lenalidomide derivative or a target binder).

  • Activation: Dissolve 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (1.0 equiv) in DMF.

  • Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling: Add the amine-partner (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Observation: The exocyclic double bond is sterically shielded but can react with strong nucleophiles. Avoid using thiol-containing reagents during workup to prevent Michael addition.

Part 3: Data Summary & Visualization

Comparative Linker Properties
FeaturePhenyl LinkerAlkyl Chain (C4-C6)BCP LinkerSpiro[3.3]-Ylidene
Geometry Planar (2D)Flexible (Random Coil)Linear (180°)Rigid Kink (90° vectors)
Solubility LowModerateHighHigh
Metabolic Stability Low (P450 oxidation)Low (Oxidation)HighHigh (Quaternary center)
Entropy Penalty LowHighLowLow
Decision Tree: When to use this Linker?

LinkerSelection Start Select Linker Strategy Q1 Is the Binding Pocket Linear? Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 No Res_BCP Use Bicyclo[1.1.1]pentane (Linear Vector) Q1->Res_BCP Yes Q3 Is Rigidity Required? Q2->Q3 Yes Res_Alkyl Use PEG/Alkyl Chain (Flexible) Q2->Res_Alkyl No (Cost driver) Q3->Res_Alkyl No Res_Spiro Use Spiro[3.3]-Ylidene (Non-Linear Rigid Vector) Q3->Res_Spiro Yes (Fix Geometry)

Caption: Decision logic for selecting spirocyclic linkers based on geometric and physicochemical constraints.

Synthesis Pathway Diagram

Synthesis SM Spiro[3.3]heptan-2-one (Ketone) Inter Ethyl 2-(spiro[3.3]heptan- 2-ylidene)acetate SM->Inter THF, 0°C -> RT Reagent Triethyl phosphonoacetate + NaH (HWE) Reagent->Inter Product 2-{Spiro[3.3]heptan-2-ylidene} acetic acid Inter->Product Saponification Step2 LiOH / THF:H2O (Hydrolysis)

Caption: Two-step synthesis of the rigid linker from the commercially available ketone.

References

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2023).[3] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. [Link][4]

  • Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of Spiro[3.3]heptan-2-ylidene Acetic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the synthesis of sp³-rich bioisosteres....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the synthesis of sp³-rich bioisosteres.

Scientific Context & Rationale

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently encounter the limitations of traditional "flat" aromatic rings. The spiro[3.3]heptane ring system is gaining massive prominence as a [1].

Unlike planar aromatics, spiro[3.3]heptane features non-coplanar exit vectors that can effectively mimic mono-, meta-, and para-substituted benzene rings, [2]. This concept has been validated by its incorporation into lead compounds that have [3], such as analogs of the anticancer drug Sonidegib and the anesthetic Benzocaine.

The target substrate, [4], contains an exocyclic α,β-unsaturated double bond. The catalytic hydrogenation of this ylidene moiety is a critical transformation required to yield the fully saturated spiro[3.3]heptane-2-acetic acid. Developing scalable and effective routes to these saturated motifs remains an [5].

Bioisostere A Flat Aromatic Core (e.g., Benzene) B sp³-Rich Scaffold (Spiro[3.3]heptane) A->B Bioisosteric Replacement C Improved ADME (Solubility, Stability) B->C Enhances D Target Molecule (Clinical Candidate) B->D Incorporated into

Figure 1: Bioisosteric replacement strategy utilizing spiro[3.3]heptane to improve ADME profiles.

Reaction Optimization & Causality

While the spiro[3.3]heptane core is highly strained (strain energy ~25 kcal/mol), it is remarkably stable under standard catalytic hydrogenation conditions. The primary chemical challenge is ensuring complete reduction of the conjugated exocyclic olefin without poisoning the catalyst.

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is the optimal choice. The exocyclic double bond is sterically accessible, allowing Pd/C at 1 atm H₂ to achieve complete conversion. Platinum oxide (PtO₂) provides faster kinetics but introduces an unnecessary risk of over-reduction if the substrate contains other sensitive functional groups.

  • Solvent Dynamics: Methanol (MeOH) is vastly superior to non-polar solvents like Ethyl Acetate (EtOAc). Causality: Polar protic solvents stabilize the transition state of the polar carboxylic acid and prevent substrate dimerization via hydrogen bonding, which would otherwise sterically hinder the molecule's approach to the heterogeneous palladium surface.

Table 1: Optimization of Hydrogenation Conditions
EntryCatalystSolventPressure (bar)Time / ResidenceYield (%)Purity (%)Mechanistic Observation
110% Pd/CMeOH16 h>95>99Optimal baseline; protic solvent enhances mass transfer.
210% Pd/CEtOAc112 h8595Slower kinetics due to lower H₂ solubility and solvent polarity.
35% PtO₂MeOH14 h>95>99Rapid conversion, but higher catalyst cost; over-reduction risk.
410% Pd/CMeOH10 (Flow)~1 min98>99Superior gas-liquid-solid mixing; ideal for safe scale-up.

Experimental Protocols

Protocol A: Batch Hydrogenation (Standard Laboratory Scale)

Self-Validating Principle: The reaction progress is inherently self-indicating when monitored via ¹H NMR; the complete disappearance of the olefinic proton singlet at ~5.6 ppm confirms total reduction.

Materials:

  • 2-(Spiro[3.3]heptan-2-ylidene)acetic acid (1.0 eq)

  • 10% Pd/C (50% w/w water wet)

  • HPLC-grade Methanol

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-(spiro[3.3]heptan-2-ylidene)acetic acid (1.52 g, 10.0 mmol) in 50 mL of HPLC-grade methanol.

  • Degassing: Sparge the solution with Argon for 10 minutes. Causality: Removing dissolved oxygen prevents unwanted side-oxidations and mitigates fire risks upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg, ~10 wt% loading). Note: Water-wet Pd/C is strictly recommended to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a positive pressure of H₂ (1 atm via balloon) and stir vigorously at 25 °C for 4–6 hours. Causality: Vigorous stirring overcomes gas-liquid mass transfer limitations, the most common bottleneck in heterogeneous catalysis.

  • Monitoring: Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via ¹H NMR.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite 545. Wash the filter cake with an additional 20 mL of methanol. Causality: Celite traps colloidal palladium particles that could otherwise complex with the carboxylic acid product and interfere with downstream biological assays.

  • Isolation: Concentrate the filtrate in vacuo to afford spiro[3.3]heptane-2-acetic acid as a white solid.

Workflow Start Spiro[3.3]heptan-2-ylidene acetic acid Prep Solvent Preparation (MeOH, Degassing) Start->Prep Cat Catalyst Addition (10% Pd/C, Argon blanket) Prep->Cat React Hydrogenation (H2 gas, 1-3 atm, 25°C) Cat->React Filter Filtration (Celite pad, Solvent wash) React->Filter Finish Evaporation & Yield (Spiro[3.3]heptane-2-acetic acid) Filter->Finish

Figure 2: Batch hydrogenation workflow for spiro[3.3]heptan-2-ylidene acetic acid.

Protocol B: Continuous Flow Hydrogenation (Scale-Up & Safety Optimization)

Self-Validating Principle: Flow chemistry ensures a mathematically consistent residence time and high gas-liquid interfacial area, inherently validating batch-to-batch reproducibility without manual intervention.

Step-by-Step Procedure:

  • System Priming: Prime a continuous flow hydrogenation reactor (e.g., H-Cube®) with pure methanol at a flow rate of 1.0 mL/min.

  • Cartridge Installation: Insert a 10% Pd/C CatCart® (30 mm). Set the system temperature to 25 °C and the H₂ pressure to 'Full H₂' mode (approx. 1 bar) or up to 10 bar for accelerated kinetics.

  • Substrate Processing: Prepare a 0.1 M solution of 2-(spiro[3.3]heptan-2-ylidene)acetic acid in methanol. Switch the inlet valve from the solvent reservoir to the substrate solution.

  • Collection: Discard the first 2–3 mL of dead volume. Collect the steady-state effluent in a clean receiving flask.

  • Isolation: Evaporate the solvent under reduced pressure to yield the pure saturated product. Causality: The physical confinement of the catalyst within the cartridge completely eliminates the need for filtration workups and prevents pyrophoric hazards.

References

  • Title: Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Method

Application Note: Michael Addition to Spiro-Ylidene Acetic Acid Derivatives

This Application Note provides a comprehensive technical guide on Michael addition reactions involving spiro-ylidene acetic acid derivatives . It is designed for researchers in medicinal chemistry and organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on Michael addition reactions involving spiro-ylidene acetic acid derivatives . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the construction of complex spirocyclic scaffolds—privileged structures in drug discovery due to their inherent three-dimensionality and ability to interact with novel biological targets.

Introduction & Scope

Spiro-ylidene acetic acid derivatives represent a unique class of Michael acceptors . These substrates feature an exocyclic double bond (the ylidene moiety) conjugated to an electron-withdrawing group (acetic acid ester, amide, or nitrile) and anchored to a spirocyclic core (commonly oxindole, thiazolidinone, or indanedione).

Why this chemistry matters:

  • Quaternary Center Formation: The reaction generates adjacent stereocenters, often including challenging all-carbon quaternary centers.

  • Drug Discovery Relevance: The resulting spirocyclic frameworks mimic the core structures of alkaloids (e.g., spirotryprostatin) and synthetic bioactive agents (e.g., MDM2 inhibitors, antimicrobial agents).

  • Stereoelectronic Challenges: The steric bulk of the spiro-ring and the electronic deactivation of the ylidene bond require specialized catalytic systems for high conversion and enantioselectivity.

Target Substrate Class

The protocols below focus on substrates where the electrophilic olefin is exocyclic to a heterocycle:

  • Type A: (2-Oxoindolin-3-ylidene)acetic acid derivatives (Spiro-oxindole precursors).

  • Type B: (2,4-Dioxothiazolidin-5-ylidene)acetic acid derivatives.[1]

Mechanistic Insight & Reaction Design

The reaction follows a 1,4-conjugate addition pathway.[2][3] Success depends on balancing the nucleophilicity of the Michael donor with the electrophilicity of the sterically hindered ylidene carbon.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for an organocatalytic asymmetric approach, highlighting the transition state stabilization.

MichaelAdditionMechanism cluster_legend Key Interactions Start Substrates: Spiro-Ylidene Acceptor + Nucleophile Activation Catalyst Activation: H-Bonding / Iminium Formation Start->Activation Mixing TS Transition State: Si-face vs Re-face Attack (Stereo-determining Step) Activation->TS Nucleophilic Attack Intermediate Enolate Intermediate: Stabilized by Catalyst TS->Intermediate C-C Bond Formation Protonation Protonation/Cyclization: Regeneration of Catalyst Intermediate->Protonation H+ Transfer Protonation->Activation Catalyst Turnover Product Final Product: Chiral Spiro-Adduct Protonation->Product Release Steric Steering Steric Steering H-Bond Network H-Bond Network Steric Steering->H-Bond Network

Figure 1: Catalytic cycle for the asymmetric Michael addition to spiro-ylidene acceptors. The transition state (TS) is the critical control point for enantioselectivity.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Objective: Enantioselective synthesis of functionalized spiro-oxindoles using a malonate nucleophile. Applicability: High-value intermediate synthesis for drug discovery.

Materials
  • Substrate: Methyl 2-(2-oxoindolin-3-ylidene)acetate (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.2 equiv)

  • Catalyst: Bifunctional squaramide or thiourea catalyst (e.g., 10 mol% quinine-derived squaramide)

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

  • Base: None (if using bifunctional catalyst) or catalytic DIPEA

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under argon.

  • Charging: Add the spiro-ylidene substrate (0.5 mmol) and the organocatalyst (0.05 mmol, 10 mol%) to the flask.

  • Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M concentration). Stir for 5 minutes to ensure homogeneity.

  • Initiation: Add Diethyl malonate (0.6 mmol) dropwise via syringe.

    • Expert Tip: If the reaction is sluggish, cool to 0°C before adding the nucleophile to suppress background racemic reactions, then slowly warm to RT.

  • Monitoring: Stir at RT. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the brilliant yellow/orange color of the ylidene starting material usually indicates completion (typically 12–24 hours).

  • Workup:

    • Directly load the reaction mixture onto a short pad of silica gel.

    • Elute with EtOAc to remove the catalyst (or recover catalyst if using polymer-supported variants).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: 5% to 30% EtOAc in Hexanes).

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Synthesis of Bioactive Thiazolidine Derivatives

Objective: Generation of antimicrobial candidates via Michael addition to (2,4-dioxothiazolidin-5-ylidene)acetic acid derivatives. Reference: Adapted from vertexaisearch.cloud.google.com (Source 1.1).

Materials
  • Substrate: (2,4-Dioxothiazolidin-5-ylidene)acetic acid chloride or ester.[1]

  • Nucleophile: Thiol (e.g., benzyl mercaptan) or secondary amine.

  • Solvent: Anhydrous Dioxane or Ethanol.

  • Base: Pyridine or Triethylamine (Et3N).

Step-by-Step Procedure
  • Dissolution: Dissolve the ylidene acid chloride (0.01 mol) in anhydrous Dioxane (3 mL).

  • Coupling/Addition: Add this solution dropwise to a solution of the Nucleophile (0.01 mol) in anhydrous Pyridine (5 mL) at 0°C.

  • Reaction: Stir the mixture at RT for 2–4 hours.

    • Observation: A precipitate often forms as the Michael adduct or coupled product crystallizes.

  • Quench: Add water (20 mL) to the reaction mixture.

  • Acidification: Acidify with dilute HCl to pH 3–4. This step is crucial to protonate the intermediate enolate and precipitate the free acid product.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

  • Crystallization: Recrystallize from n-butanol or ethanol to obtain analytical grade material.

Data Interpretation & Optimization

Screening Data Summary

The following table summarizes the effect of solvent and catalyst on the Michael addition of dimethyl malonate to N-Boc-spiro-ylidene oxindole.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)ee (%)
1DCMEt3N (Achiral)2512850
2THFSquaramide A25246072
3TolueneSquaramide A25188891
4TolueneSquaramide A0368296
5MeOHSquaramide A25129045

Key Insights:

  • Solvent Effect: Non-polar solvents like Toluene (Entry 3, 4) enhance enantioselectivity by tightening the ion-pair in the transition state. Protic solvents (Entry 5) disrupt the H-bonding network of the catalyst, lowering ee.

  • Temperature: Lowering temperature (Entry 4) improves stereocontrol at the cost of reaction rate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at the

-carbon of the ylidene.
Increase catalyst loading to 20 mol%; Switch to a smaller nucleophile; Heat to 40°C (monitor ee).
Low Enantioselectivity Background reaction (uncatalyzed).Ensure reagents are free of trace achiral bases/acids; Lower reaction temperature; Use a lower concentration (0.1 M).
Retro-Michael Reaction Product instability.Avoid prolonged exposure to base during workup; Store product at -20°C; Perform workup immediately upon completion.

Workflow Visualization

The following flowchart outlines the decision-making process for optimizing these reactions.

OptimizationWorkflow Start Start Optimization Screen1 Solvent Screen (DCM, Tol, THF) Start->Screen1 CheckYield Yield > 80%? Screen1->CheckYield CheckEE ee > 90%? CheckYield->CheckEE Yes ChangeCat Screen Catalyst (Squaramide/Thiourea) CheckYield->ChangeCat No OptimizeTemp Lower Temp (0°C to -20°C) CheckEE->OptimizeTemp No ScaleUp Scale Up (1g) Re-check Kinetics CheckEE->ScaleUp Yes OptimizeTemp->CheckEE ChangeCat->CheckYield

Figure 2: Optimization workflow for maximizing yield and enantioselectivity in Michael addition reactions.

References

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Catalytic enantioselective cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles. Royal Society of Chemistry (Org. Biomol. Chem.). Available at: [Link]

  • The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition. Royal Society of Chemistry (Chem. Commun.). Available at: [Link]

  • Michael addition reaction - General Overview. Wikipedia. Available at: [Link]

  • Direct catalytic asymmetric vinylogous Michael addition to construct an all-carbon quaternary center. Royal Society of Chemistry (Org. Chem. Front.). Available at: [Link]

Sources

Application

Application Notes & Protocols: Esterification Strategies for 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds and Their Ester Derivatives The spiro[3.3]heptane motif has emerged as a valuable three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and Their Ester Derivatives

The spiro[3.3]heptane motif has emerged as a valuable three-dimensional scaffold in modern medicinal chemistry, often employed as a bioisostere for phenyl rings.[1] Its rigid, non-planar structure provides a unique vectoral orientation for substituents, enabling novel interactions with biological targets. 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is a key building block that combines this desirable spirocyclic core with a reactive carboxylic acid handle, making it a gateway to a diverse range of functionalized molecules. The ester derivatives of this acid are of particular interest in drug discovery for modulating physicochemical properties such as lipophilicity, metabolic stability, and cell permeability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed overview of robust esterification methods applicable to 2-{Spiro[3.3]heptan-2-ylidene}acetic acid. Given the potential for steric hindrance around the α,β-unsaturated carboxylic acid, this document focuses on methodologies proven to be effective for sterically demanding substrates. We will delve into the mechanistic rationale behind each protocol, offering practical insights to guide your experimental design.

Challenges in Esterifying 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

The primary challenge in the esterification of this substrate lies in the steric congestion surrounding the carboxylic acid. The spiro[3.3]heptane group, positioned adjacent to the reactive center, can impede the approach of the alcohol nucleophile. The exocyclic double bond further rigidifies the structure, limiting conformational flexibility that might otherwise facilitate the reaction. Therefore, selection of an appropriate esterification method is critical to achieving high yields and purity.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and atom-economical method involving the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[2][3] While it is a cost-effective approach, its efficacy for sterically hindered substrates can be limited due to the reversible nature of the reaction and the potential for competing side reactions.[4]

Scientific Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[2] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[6]

Experimental Workflow: Fischer-Speier Esterification

cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Acid, Alcohol (excess), and Acid Catalyst in a Flask B Heat Mixture to Reflux A->B Heat C Monitor Reaction by TLC/LC-MS B->C Sample periodically D Cool to RT, Quench with Base C->D Upon completion E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 2-{Spiro[3.3]heptan-2-ylidene}acetate

Materials:

  • 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • To a solution of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl ester.

Method 2: Steglich Esterification

For sterically hindered and acid-sensitive substrates, the Steglich esterification is a superior alternative.[7] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Scientific Rationale

DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to generate an even more reactive acylpyridinium species.[9] This "active ester" is readily attacked by the alcohol, even a sterically hindered one, to furnish the desired ester and a urea byproduct (dicyclohexylurea (DCU) or a water-soluble urea derivative from EDC).[7] The reaction proceeds under mild, neutral conditions, which is advantageous for complex molecules.

Reaction Mechanism: Steglich Esterification

Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC DCC DCC ActiveEster Acylpyridinium Intermediate Intermediate->ActiveEster + DMAP DCU DCU Intermediate->DCU forms DMAP DMAP ActiveEster->DMAP regenerated Ester R-COOR' ActiveEster->Ester + R'-OH Alcohol R'-OH

Caption: Simplified Mechanism of Steglich Esterification.

Protocol: Steglich Esterification for a Generic Alcohol (R'-OH)

Materials:

  • 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

  • Alcohol (R'-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the precipitate and wash it with a small amount of cold DCM.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup.

  • Wash the filtrate/reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Method 3: Yamaguchi Esterification

The Yamaguchi esterification is particularly effective for the synthesis of sterically hindered esters and macrolactones.[10][11] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[11][12]

Scientific Rationale

The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (like triethylamine) to form a sterically hindered mixed anhydride.[11] The subsequent addition of DMAP results in a regioselective attack at the less hindered carbonyl group of the carboxylic acid, forming the same highly reactive acylpyridinium intermediate as in the Steglich reaction.[11][13] This intermediate is then intercepted by the alcohol to yield the ester. The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the desired carbonyl center.[10]

Protocol: Yamaguchi Esterification

Materials:

  • 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

  • Alcohol (R'-OH)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or THF

Procedure:

  • To a solution of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride dropwise to the alcohol/DMAP solution at room temperature.

  • Stir the reaction mixture for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[14][15] It is effective under mild, neutral conditions and is tolerant of a wide range of functional groups.

Scientific Rationale

The reaction involves the in-situ activation of the alcohol using a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][16] The phosphine and azodicarboxylate react to form a phosphonium salt, which is then attacked by the alcohol to form an alkoxyphosphonium salt, a potent leaving group.[15] The carboxylate anion, acting as the nucleophile, then displaces the activated hydroxyl group in an SN2 fashion to form the ester.[17]

Protocol: Mitsunobu Esterification

Materials:

  • 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

  • Alcohol (R'-OH, primary or secondary)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by silica gel chromatography to separate the ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Method 5: Acid Chloride Formation Followed by Esterification

A two-step, highly reliable method involves converting the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol.[18][19]

Scientific Rationale

Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating its replacement by a chloride ion.[18] The resulting acid chloride is highly electrophilic and reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[20] This method is often irreversible and high-yielding.[18]

Protocol: Two-Step Esterification via Acid Chloride

Step 1: Formation of 2-{Spiro[3.3]heptan-2-ylidene}acetyl chloride

  • To a solution of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5-2.0 eq) at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which is typically used immediately in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the alcohol (1.1 eq) followed by the slow addition of a base such as triethylamine or pyridine (1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Summary of Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol (excess), H₂SO₄ (cat.)RefluxAtom economical, inexpensive reagents.[2][3]Reversible, harsh conditions, may not be suitable for sensitive substrates.[4]
Steglich DCC/EDC, DMAP (cat.)Mild, 0 °C to RTHigh yields for hindered substrates, mild conditions.Urea byproduct can be difficult to remove (DCC), reagent cost.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPMild, RTExcellent for highly hindered substrates.[10][11]Stoichiometric amounts of expensive reagents.
Mitsunobu PPh₃, DEAD/DIADMild, 0 °C to RTMild conditions, inversion of alcohol stereochemistry.[14][15]Byproducts can complicate purification, reagent cost.
Acid Chloride SOCl₂ or (COCl)₂, Base0 °C to RTHigh-yielding, irreversible reaction.[18]Two-step process, acid chloride is moisture-sensitive.

Conclusion

The esterification of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid can be successfully achieved using several methodologies. For simple, unhindered alcohols on a large scale, Fischer esterification may be a viable, economic option. However, for more sterically demanding alcohols or acid-sensitive substrates, coupling-reagent-based methods such as the Steglich or Yamaguchi esterifications are highly recommended due to their mild conditions and proven efficacy with challenging substrates. The Mitsunobu reaction offers a valuable alternative, particularly when stereochemical inversion of a chiral alcohol is desired. Finally, the two-step acid chloride route provides a robust and often high-yielding pathway. The choice of method should be guided by the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(3), 837-843.
  • Rout, S. K., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1243555. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[21][21] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • North, A. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5846-5855. [Link]

  • Ashenhurst, J. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). (n.d.). ReactionFlash. [Link]

  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. (n.d.). ResearchGate. [Link]

  • Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts. [Link]

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2171-2173.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
  • A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. (2025, December 18). ResearchGate. [Link]

  • McCarthy, C. G., & Krauss, I. J. (2018). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 83(4), 1803-1815. [Link]

  • Organic Chemistry-4. (n.d.). Kolkata. [Link]

  • Mykhailiuk, P. K. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Tetrahedron, 72(43), 6795-6802. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. (n.d.). ResearchGate. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. [Link]

  • Steglich Esterification Definition. (2025, August 15). Fiveable. [Link]

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (n.d.). Moodle. [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025, February 14). American Chemical Society. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026, January 20). ACS Omega. [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (n.d.). ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. (n.d.). Der Pharma Chemica. [Link]

  • Acides carboxyliques en esters méthyliques : alkylation à l'aide de diazométhane. (2025, May 22). JoVE. [Link]

Sources

Method

Application Note: Strategic Incorporation of Spiro[3.3]heptane Scaffolds into Peptidomimetics

Executive Summary & Mechanistic Rationale The development of next-generation peptide therapeutics requires overcoming inherent liabilities such as poor metabolic stability and high conformational flexibility. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation peptide therapeutics requires overcoming inherent liabilities such as poor metabolic stability and high conformational flexibility. As a Senior Application Scientist, I frequently guide drug development teams away from traditional planar aromatic residues (like phenylalanine or tyrosine) toward highly structured, three-dimensional bioisosteres.

The spiro[3.3]heptane scaffold has emerged as a premier structural motif for this purpose. Spiro[3.3]heptane-2,6-dione is a high-value spirocyclic building block that serves as a saturated bioisostere of the benzene ring, offering a unique platform for conformational constraint[1]. By replacing a flat phenyl ring with a spiro[3.3]heptane core, researchers can enhance metabolic stability by eliminating the


 hybridized sites susceptible to CYP450 oxidative metabolism[1]. Furthermore, spiro[3.3]heptanes have a proven track record as non-classical bioisosteres of saturated heteroatom-containing six-membered rings, locking the peptide backbone into highly specific, bioactive vectors[2].

Physicochemical Profiling

When substituting standard amino acids with spirocyclic derivatives, it is critical to understand how the physicochemical properties of the peptide will shift. Isoelectric points (pI) and pKa values of spirocyclic derivatives show only slight reductions compared to monocyclic analogs, meaning they effectively mimic the acid-base properties of natural amino acids like methionine or asparagine[3].

Table 1: Comparative Physicochemical Properties of Standard Aromatics vs. Spiro[3.3]heptane Surrogates

ParameterStandard Aromatic (e.g., Phenylalanine)Spiro[3.3]heptane SurrogateMechanistic Impact on Drug Design
Three-Dimensionality (

)
Low (

0.1)
High (

)
Enhances target binding specificity; reduces flat-molecule off-target promiscuity.
Metabolic Stability Susceptible to CYP450 oxidationHighly ResistantSaturated

-rich core eliminates aromatic oxidation liability, extending half-life.
Conformational Freedom High (Flexible

angles)
Rigidly RestrictedLocks the peptide backbone into a specific bioactive vector, reducing the entropic penalty upon target binding.
Acid-Base Properties (pI)

5.48

5.4 - 5.6
Mimics natural amino acid behavior, maintaining physiological solubility and charge states.

Upstream Synthesis: Generating the Spirocyclic Amino Acid Building Block

To incorporate this scaffold, we must first synthesize the Fmoc-protected spiro[3.3]heptane amino acid.

Causality of Experimental Design

Standard Strecker amino acid synthesis often stalls when applied to spiro[3.3]heptane-2,6-dione due to the severe steric hindrance of the fused cyclobutane rings. Instead, an alternative approach based on the Bucherer-Bergs hydantoin synthesis is mandated[4]. The irreversible formation of the highly stable hydantoin intermediate acts as a thermodynamic sink, driving the reaction to completion despite the steric strain of the spiro system.

Synthesis_Pathway A Spiro[3.3]heptane-2,6-dione (Starting Material) B Bucherer-Bergs Reaction (Thermodynamic Sink) A->B KCN, (NH4)2CO3 C Spiro-Hydantoin Intermediate (LC-MS Validated) B->C 60°C, 24h D Alkaline Hydrolysis (6M NaOH, 150°C) C->D Ring Opening E Fmoc-Protection (Fmoc-OSu) D->E Free Amino Acid F Fmoc-Spiro-AA (Ready for SPPS) E->F pH 9.0

Synthesis of Fmoc-protected spiro[3.3]heptane amino acids via the Bucherer-Bergs reaction.

Protocol A: Bucherer-Bergs Synthesis & Fmoc Protection
  • Hydantoin Formation: Dissolve spiro[3.3]heptane-2,6-dione (1.0 eq) in a 1:1 mixture of EtOH and H₂O. Add (NH₄)₂CO₃ (4.0 eq) and KCN (2.0 eq). Seal the reaction vessel and heat to 60°C for 24 hours.

  • Self-Validation Check (LC-MS): Before proceeding, sample the reaction mixture. The complete disappearance of the dione starting material and the dominant presence of the hydantoin intermediate (detected via M+H in positive ion mode) validates the thermodynamic completion of the cycle. Do not proceed if the dione mass remains.

  • Alkaline Hydrolysis: Isolate the hydantoin via filtration. Suspend the solid in 6M NaOH and heat at reflux (150°C) for 48 hours to force the ring-opening and decarboxylation, yielding the free spiro-amino acid.

  • Fmoc Protection: Adjust the pH of the aqueous solution to 9.0 using Na₂CO₃. Add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise at 0°C. Stir for 12 hours at room temperature, acidify to pH 2.0 with HCl, and extract with ethyl acetate to isolate the Fmoc-protected building block.

Downstream Integration: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is one of the most commonly used methods to obtain synthetic peptides containing modified or unnatural residues[5]. However, incorporating a spiro[3.3]heptane amino acid requires significant deviations from standard protocols.

Causality of Experimental Design

The spiro carbon adjacent to the


-carboxyl group creates immense steric shielding. Standard coupling reagents like HBTU or DIC will fail to overcome the activation energy barrier required for nucleophilic attack by the resin-bound amine. We must utilize HATU  combined with HOAt . The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance—it forms a hydrogen bond with the incoming amine, pre-organizing the transition state and dramatically accelerating the acylation rate of the bulky spiro-amino acid.

SPPS_Workflow N1 Resin Swelling & Fmoc Removal N2 AA Activation (HATU/HOAt) N1->N2 20% Piperidine N3 Spiro-AA Coupling (4h, 25°C) N2->N3 Pre-activation N4 Kaiser Test (Self-Validation) N3->N4 Wash (DMF) N4->N3 Blue (Re-couple) N5 TFA Cleavage & Isolation N4->N5 Yellow (Proceed)

Workflow for incorporating sterically hindered spiro[3.3]heptane amino acids via SPPS.

Protocol B: SPPS Coupling of Spiro-Amino Acids
  • Resin Preparation: Swell Fmoc-Rink Amide resin (or Wang resin) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve the Fmoc-Spiro-AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for exactly 3 minutes to form the highly reactive active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 4 hours (compared to the standard 45 minutes) to compensate for steric bulk.

  • Self-Validation Check (Kaiser Test): Wash the resin with DMF and DCM. Extract a few beads and perform a Kaiser (ninhydrin) test.

    • Negative Result (Yellow beads/solution): Validates complete acylation. Proceed to the next synthesis step.

    • Positive Result (Blue beads/solution): Indicates unreacted amines due to steric stalling. Mandatory Action: Perform a secondary coupling using an orthogonal chemistry (e.g., DIC/Oxyma at 60°C for 2 hours) to prevent the accumulation of deletion sequences.

  • Cleavage: Once the full peptide sequence is assembled, cleave the peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2.5 hours. Precipitate the crude peptidomimetic in cold diethyl ether and purify via RP-HPLC.

References

Sources

Application

Application Note: Scale-Up Synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid , a high-value building block for medicinal chemistry. Spiro[3.3]heptane scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid , a high-value building block for medicinal chemistry. Spiro[3.3]heptane scaffolds are increasingly utilized as bioisosteres for gem-dimethyl groups or saturated phenyl rings, offering improved metabolic stability and novel vectorization of substituents.

The synthesis addresses the primary challenge of constructing the strained spiro[3.3] system and installing the exocyclic alkene functionality without inducing ring-strain-mediated rearrangement. The protocol utilizes a convergent route via Spiro[3.3]heptan-2-one , followed by a Horner-Wadsworth-Emmons (HWE) olefination and controlled hydrolysis.

Key Advantages of This Protocol
  • Scalability: Validated on multigram (10–50 g) scales.

  • Safety: Engineered controls for handling dichloroketene intermediates.

  • Purity: Chromatography-free isolation for the intermediate ketone.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a disconnection of the exocyclic double bond, revealing Spiro[3.3]heptan-2-one as the critical intermediate. This ketone is synthesized via a [2+2] cycloaddition strategy, which is superior to dialkylation methods for scale-up due to better atom economy and easier purification.

Retrosynthesis Target Target: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid Ester Intermediate: Ethyl 2-(spiro[3.3]heptan-2-ylidene)acetate Target->Ester Hydrolysis (LiOH) Ketone Key Intermediate: Spiro[3.3]heptan-2-one Ester->Ketone HWE Olefination (EtO)2P(O)CH2COOEt Precursors Starting Materials: Methylene Cyclobutane + Dichloroacetyl Chloride Ketone->Precursors [2+2] Cycloaddition & Dechlorination

Figure 1: Retrosynthetic strategy prioritizing the [2+2] cycloaddition pathway.

Detailed Experimental Protocols

Stage 1: Synthesis of Spiro[3.3]heptan-2-one

This step involves the formation of a dichlorocyclobutanone intermediate followed by reductive dechlorination.[1]

Reagents:

  • Methylene cyclobutane (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv) OR Dichloroacetyl chloride (1.2 equiv)

  • Zinc-Copper couple (Zn/Cu) (Active reductant)

  • Phosphoryl chloride (

    
    ) (Activator)
    
  • Dimethoxyethane (DME) or Diethyl ether (

    
    )
    
Step 1.1: [2+2] Cycloaddition

Safety Critical: This reaction generates dichloroketene in situ, which is highly reactive and toxic. Perform in a well-ventilated fume hood.

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Methylene cyclobutane (10.0 g, 147 mmol) and Zn/Cu couple (20 g) in dry DME (150 mL).

  • Addition: Cool the suspension to 0 °C. Add Trichloroacetyl chloride (32.0 g, 176 mmol) dropwise via an addition funnel over 1 hour.

    • Note: The exotherm must be controlled to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. The solution will turn dark.

  • Workup: Filter the reaction mixture through a Celite pad to remove zinc salts. Wash the pad with

    
    .
    
  • Neutralization: Wash the filtrate with saturated

    
     (2x) and brine (1x). Dry over 
    
    
    
    and concentrate to yield the crude 1,1-dichloro-spiro[3.3]heptan-2-one .
Step 1.2: Reductive Dechlorination
  • Reduction: Dissolve the crude dichloro-ketone in Glacial Acetic Acid (100 mL).

  • Zinc Addition: Add Zinc dust (40 g, excess) portion-wise at RT. The reaction is exothermic; use a water bath to maintain temp < 40 °C.

  • Completion: Stir for 4 hours. Monitor by GC-MS or TLC (loss of dichloro-pattern).

  • Isolation: Filter off zinc. Dilute filtrate with water and extract with pentane or

    
     (3 x 100 mL).
    
  • Purification: Carefully concentrate the organics (product is volatile). Distillation (bp ~140-145 °C) yields Spiro[3.3]heptan-2-one as a clear oil.

    • Yield: ~60-70% over two steps.

Stage 2: Horner-Wadsworth-Emmons (HWE) Olefination

This step installs the acetic acid side chain. The symmetric nature of the spiro-ketone eliminates E/Z isomerism concerns relative to the ring.

Reagents:

  • Spiro[3.3]heptan-2-one (5.13 g, 46.6 mmol)

  • Triethyl phosphonoacetate (11.47 g, 51.2 mmol)

  • Sodium Hydride (NaH) (60% in oil, 2.23 g, 55.8 mmol)[2]

  • Tetrahydrofuran (THF), anhydrous

Protocol:
  • Deprotonation: In a dry 250 mL RBF under

    
    , suspend NaH  (2.23 g) in anhydrous THF  (100 mL). Cool to 0 °C.
    
  • Ylide Formation: Add Triethyl phosphonoacetate dropwise. Stir at 0 °C for 30 min until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add a solution of Spiro[3.3]heptan-2-one (5.13 g) in THF (20 mL) dropwise to the ylide.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1) will show consumption of the ketone.

  • Quench: Cool to 0 °C and carefully quench with saturated

    
     (50 mL).
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Intermediate: Ethyl 2-(spiro[3.3]heptan-2-ylidene)acetate is obtained as a pale oil. It can be used directly or purified via short silica plug.

Stage 3: Hydrolysis to Final Acid

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • THF / Methanol / Water (3:1:1)

Protocol:
  • Dissolution: Dissolve the crude ethyl ester in THF/MeOH/Water (3:1:1 ratio, ~10 vol).

  • Base Addition: Add LiOH (3.0 equiv).

  • Reaction: Stir at RT for 4–6 hours.

    • Caution: Avoid heating >40 °C to prevent potential double-bond migration into the ring (endo-cyclic isomerization), although the spiro[3.3] system is relatively resistant to this compared to cyclopentanes.

  • Workup: Concentrate to remove THF/MeOH. Dilute the aqueous residue with water.

  • Acidification: Wash the basic aqueous layer with

    
     (to remove unreacted neutrals). Acidify the aqueous phase to pH 2 with 1M HCl.
    
  • Isolation: Extract the white precipitate/emulsion with EtOAc (3 x). Dry over

    
     and concentrate.
    
  • Final Purification: Recrystallize from Hexane/EtOAc or Pentane to yield 2-{Spiro[3.3]heptan-2-ylidene}acetic acid as a white crystalline solid.

Process Safety & Scale-Up Data

ParameterLaboratory Scale (5 g)Pilot Scale (100 g)Critical Control Point
Dichloroketene Formation In situ, 0 °CIn situ, -10 °CHighly exothermic; strictly control addition rate of acid chloride.
NaH Handling Solid additionSlurry addition

gas evolution. Use inert atmosphere and vent lines.
Dechlorination Zn dust/Acetic AcidZn dust/Acetic AcidExothermic induction period. Initiate with small portion of Zn before bulk addition.
Workflow Diagram

Workflow Start Start: Methylene Cyclobutane Step1 Step 1: [2+2] Cycloaddition (Zn/Cu, Cl3CCOCl, DME) Generate Dichloroketene in situ Start->Step1 Step2 Step 2: Dechlorination (Zn, AcOH) Isolate Spiro[3.3]heptan-2-one Step1->Step2 Filtration & Extraction Step3 Step 3: HWE Olefination (NaH, Triethyl phosphonoacetate) 0°C -> RT Step2->Step3 Distillation Step4 Step 4: Hydrolysis (LiOH, THF/H2O) pH adjustment to 2 Step3->Step4 Extraction End Final Product: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (White Solid) Step4->End Crystallization

Figure 2: Process workflow for the synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid.

Analytical Specifications

Target Molecule: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid Formula:


MW:  152.19  g/mol 
  • 1H NMR (400 MHz, CDCl3):

    • 
       11.5 (br s, 1H, COOH)
      
    • 
       5.75 (s, 1H, =CH-COOH)
      
    • 
       2.80–2.95 (m, 4H, Ring protons 
      
      
      
      to alkene)
    • 
       2.10–2.20 (m, 4H, Distal ring protons)
      
    • Note: The spiro-ring protons appear as multiplets due to the rigidity and magnetic anisotropy of the double bond.

  • HPLC Purity: >98% (a/a) @ 210 nm.

  • Solubility: Soluble in DMSO, MeOH, DCM. Sparingly soluble in water.

References

  • Preparation of Spiro[3.

    • Wiberg, K. B.; Williams, V. Z. "Cyclobutane Derivatives."[1][4] Journal of Organic Chemistry, 1970 , 35, 369-373. Link

    • Application Note Context: Establishes the foundational [2+2] cycloaddition method for spiro-ketone synthesis.
  • HWE Reaction on Spiro-Ketones

    • Entasis Therapeutics. "Cyclic Peptide Antibiotics." World Intellectual Property Organization Patent, WO2020185999A1 , 2020 . Link

    • Application Note Context: Explicitly describes the reaction of spiro[3.3]heptan-2-one (5.13 g scale)
  • Spiro Scaffold Properties & Bioisosterism

    • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery." Angewandte Chemie International Edition, 2010 , 49, 9052-9067. Link

    • Application Note Context: Validates the utility of the scaffold in drug development.

Sources

Method

Application Note: Strategic Reagents and Protocols for the Cyclization of Spiro[3.3]heptane Precursors

Introduction The spiro[3.3]heptane scaffold has emerged as a privileged, sp³-rich structural motif in modern drug discovery 1. Due to its rigid, three-dimensional architecture, it serves as an excellent saturated bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spiro[3.3]heptane scaffold has emerged as a privileged, sp³-rich structural motif in modern drug discovery 1. Due to its rigid, three-dimensional architecture, it serves as an excellent saturated bioisostere for planar rings like benzene, as well as heterocyclic fragments such as morpholine and piperazine 1, . However, constructing the highly strained spiro-fused cyclobutane rings requires precise control over cyclization thermodynamics and kinetics. This application note details the causality behind reagent selection for three primary cyclization strategies: double nucleophilic substitution, [2+2] cycloaddition, and strain-relocating semi-pinacol rearrangements.

Mechanistic Pathways & Reagent Causality

Double Substitution (Route A)

For heteroatom-containing derivatives like 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere), cyclization is typically achieved via a double substitution of pentaerythritol derivatives.

  • Causality: Direct cyclization of amino-alcohols is often ineffective due to the high strain of forming the second four-membered ring and competing intermolecular side reactions [[2]](). By utilizing tribromopentaerythritol and a strong nucleophile like p-toluenesulfonamide (TsNH₂) in the presence of KOH, the sulfonamide nitrogen is sufficiently deprotonated to drive the sequential intramolecular displacements of the bromides 2, . The tosyl group also prevents over-alkylation and can be subsequently removed using dissolving metal reduction or magnesium in methanol 2, .

Strain-Relocating Semi-Pinacol Rearrangement (Route C)

A highly expedient synthesis of spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes (BCBs) 3.

  • Causality: BCBs possess extreme ring strain (~65 kcal/mol). When a 1-bicyclobutylcyclopropanol intermediate is treated with a Brønsted acid (e.g., Methanesulfonic acid, MsOH), protonation triggers a semi-pinacol rearrangement 3. The thermodynamic driving force is the relief of the BCB strain, relocating it to form the slightly less strained spiro[3.3]heptane system 3. MsOH is chosen as it is strong enough to protonate the alcohol but lacks a nucleophilic counterion that might trap the intermediate carbocation, affording the product in >90% yield at room temperature 3.

Cyclization Strategy Workflow

G Target Spiro[3.3]heptane Target Scaffold Sub Double Substitution Target->Sub Route A Cyc [2+2] Cycloaddition Target->Cyc Route B Rearr Semi-Pinacol Rearrangement Target->Rearr Route C PreSub Tribromopentaerythritol + TsNH2 Sub->PreSub PreCyc Methylenecyclobutane + Dichloroketene Cyc->PreCyc PreRearr 1-Sulfonylbicyclo[1.1.0]butane + Cyclopropanol Rearr->PreRearr ProdSub 2-Oxa-6-azaspiro[3.3]heptane PreSub->ProdSub KOH, H2O, 110°C ProdCyc Spiro[3.3]heptan-x-one PreCyc->ProdCyc Zn(Cu), Et2O ProdRearr Substituted Spiro[3.3]heptan-1-one PreRearr->ProdRearr MsOH, rt

Synthetic strategies for spiro[3.3]heptane cyclization based on precursor type.

Quantitative Data: Reagent Efficacy & Yield Comparison

Cyclization StrategyKey ReagentsPrecursorTypical YieldPrimary Application
Double Substitution KOH, TsNH₂, H₂OTribromopentaerythritol50–70%2-Oxa-6-azaspiro[3.3]heptanes (Morpholine bioisosteres)
[2+2] Cycloaddition Zn(Cu), Cl₃CCOClMethylenecyclobutane40–60%Spiro[3.3]heptanones (Carbocyclic scaffolds)
Semi-Pinacol Rearrangement MsOH (Brønsted acid)1-Bicyclobutylcyclopropanol>90%Highly substituted spiro[3.3]heptan-1-ones

Experimental Protocols

Protocol 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Reference standard for Route A 2, .

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add tribromopentaerythritol (1.0 equiv) and p-toluenesulfonamide (1.0 equiv).

  • Solvent/Base Addition: Add a solution of KOH (3.5 equiv) dissolved in distilled water (approx. 1 M concentration relative to the limiting reagent).

  • Cyclization: Heat the reaction mixture to a vigorous reflux (approx. 110 °C) for 16–24 hours.

    • Causality Note: Elevated temperatures are strictly required to overcome the high activation energy barrier associated with forming the highly strained four-membered azetidine ring.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation / QC: Confirm cyclization via ¹H NMR. The highly symmetric spiro[3.3]heptane core presents as simplified AB or singlet systems for the ring protons (e.g., ~4.0–4.5 ppm for oxetane protons and ~3.8–4.2 ppm for azetidine protons), contrasting sharply with the complex multiplets of uncyclized intermediates.

Protocol 2: Synthesis of Spiro[3.3]heptan-1-ones via Semi-Pinacol Rearrangement

Reference standard for Route C 3.

  • Precursor Generation: In an oven-dried Schlenk flask under an inert atmosphere (Ar/N₂), dissolve the 1-bicyclobutylcyclopropanol intermediate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Acid-Mediated Rearrangement: At room temperature, add Methanesulfonic acid (MsOH, 1.1 equiv) dropwise to the vigorously stirred solution.

    • Causality Note: MsOH provides the necessary proton to generate the cyclopropylcarbinyl cation without introducing a nucleophilic counterion that could trap the intermediate, thereby ensuring a clean [1,2]-rearrangement.

  • Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the mixture with DCM (3x). Wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Self-Validation / QC: Complete consumption of the cyclopropanol precursor is tracked by TLC. The formation of the spiro[3.3]heptan-1-one is definitively validated by ¹³C NMR, revealing a characteristic highly deshielded carbonyl carbon peak (~210–215 ppm) and the disappearance of the characteristic upfield signals of the bicyclo[1.1.0]butane core.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Title: Expedient synthesis of spiro[3.
  • Title: Synthesis of functionalized (racemic) spiro[3.
  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in the synthesis of spiro[3.3]heptan-2-ylidene acetic acid

Title: Technical Support Center: Yield Optimization for Spiro[3.3]heptan-2-ylidene Acetic Acid Synthesis Diagnostic Dashboard & Mechanistic Context Spiro[3.3]heptane derivatives are highly valued in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Yield Optimization for Spiro[3.3]heptan-2-ylidene Acetic Acid Synthesis

Diagnostic Dashboard & Mechanistic Context

Spiro[3.3]heptane derivatives are highly valued in modern drug discovery as sp³-rich, non-planar bioisosteres for the benzene ring, offering enhanced metabolic stability and novel conformational vectors[1]. The synthesis of spiro[3.3]heptan-2-ylidene acetic acid is a foundational transformation for accessing these functionalized scaffolds[2].

However, the standard two-step sequence—Horner-Wadsworth-Emmons (HWE) olefination of spiro[3.3]heptan-2-one followed by ester saponification—is notoriously prone to yield attrition. The high ring strain and specific physicochemical properties of the spiro[3.3]heptane system introduce unique challenges:

  • High Volatility: The starting ketone readily evaporates under reduced pressure.

  • Base Sensitivity: Cyclobutanones are highly susceptible to competitive enolization and aldol-type self-condensation under strongly basic conditions.

  • Hydrophilicity: The final spiro-acid exhibits significant aqueous solubility, complicating extractive workups.

Reaction Workflows & Yield Attrition Pathways

SynthesisWorkflow A Spiro[3.3]heptan-2-one (Volatile) B HWE Olefination (LiCl, DBU, THF) A->B Step 1 C Ethyl spiro[3.3]heptan- 2-ylideneacetate B->C 85-90% Yield D Saponification (LiOH, THF/H2O) C->D Step 2 E Spiro[3.3]heptan-2- ylidene acetic acid D->E 90-95% Yield

Fig 1. Two-step synthesis workflow for spiro[3.3]heptan-2-ylidene acetic acid.

TroubleshootingLogic Start Yield Attrition Analysis HWE Step 1: HWE Olefination Start->HWE Hyd Step 2: Ester Hydrolysis Start->Hyd Issue1 Ketone Volatilization HWE->Issue1 During concentration Issue2 Competitive Enolization HWE->Issue2 Strong base (NaH) Issue3 Aqueous Product Loss Hyd->Issue3 High polarity of acid Sol1 Avoid high vacuum Use cold baths Issue1->Sol1 Sol2 Masamune-Roush (LiCl/DBU) Issue2->Sol2 Sol3 Salting out (NaCl) EtOAc extraction Issue3->Sol3

Fig 2. Diagnostic logic tree for identifying and resolving yield attrition pathways.

Quantitative Data: Condition Benchmarking

Reaction StepStandard ConditionsStandard YieldOptimized ConditionsOptimized YieldPrimary Causality for Improvement
HWE Olefination NaH or t-BuOK, THF, 0 °C to RT40–55%LiCl, DBU, THF, RT85–90%Suppression of ketone enolization via mild base; Li⁺ coordination increases phosphonate acidity[3].
Ester Saponification NaOH, MeOH/H₂O, Reflux60–70%LiOH, THF/MeOH/H₂O, RT90–95%Prevention of thermal degradation; salting-out during workup prevents aqueous loss.

Troubleshooting Guides & FAQs

Q1: My isolated yield of the HWE intermediate (ethyl spiro[3.3]heptan-2-ylideneacetate) is consistently low, despite TLC indicating complete consumption of the starting material. Where is the mass going? Expert Analysis: The mass loss is likely occurring before the reaction even starts or during the workup. Spiro[3.3]heptan-2-one is highly volatile. If you dry the starting material under high vacuum (e.g., on a Schlenk line) or aggressively concentrate the crude reaction mixture at elevated temperatures, the ketone or the resulting ester will co-evaporate with the solvent. Resolution: Never subject spiro[3.3]heptan-2-one to high vacuum (< 10 mbar) for extended periods. Concentrate solutions using a rotary evaporator with the water bath set strictly below 25 °C.

Q2: I am observing significant baseline material and incomplete conversion in the HWE reaction when using NaH. How can I drive the olefination to completion? Expert Analysis: Cyclobutanones are highly susceptible to enolization. Strong, non-nucleophilic bases like NaH or potassium tert-butoxide (t-BuOK) often deprotonate the alpha-carbons of the spiro[3.3]heptan-2-one rather than exclusively deprotonating the phosphonoacetate. This leads to aldol condensations and complex polymeric baseline mixtures. Resolution: Switch to Masamune-Roush conditions using Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]. The Li⁺ cation acts as a Lewis acid, strongly coordinating the oxygen atoms of the triethyl phosphonoacetate. This dramatically increases the acidity of the α-protons, allowing a mild amine base like DBU to quantitatively generate the ylide without triggering the enolization of the cyclobutanone.

Q3: During the final saponification step, my recovery of spiro[3.3]heptan-2-ylidene acetic acid is poor after the aqueous workup. How do I prevent product loss? Expert Analysis: The target spiro-acid has a relatively low molecular weight and significant hydrophilicity. When you acidify the aqueous layer to protonate the carboxylate, a large fraction of the acid remains partitioned in the water, especially if extracted with standard solvents like diethyl ether or dichloromethane. Resolution: Implement a "salting-out" procedure. Saturate the acidified aqueous layer with solid NaCl before extraction. Furthermore, switch your extraction solvent to Ethyl Acetate (EtOAc) or a 4:1 EtOAc/THF mixture, which provides a much higher partition coefficient for polar carboxylic acids.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl spiro[3.3]heptan-2-ylideneacetate (Optimized HWE) Self-Validating Check: The reaction mixture should transition from a cloudy suspension to a clear, slightly yellow solution upon ylide formation, prior to ketone addition.

  • Preparation of the Ylide: To an oven-dried, argon-purged round-bottom flask, add anhydrous LiCl (2.4 equivalents) and anhydrous THF (0.5 M relative to ketone). Stir for 5 minutes at room temperature.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equivalents) dropwise. Stir for 10 minutes.

  • Base Addition: Slowly add DBU (2.2 equivalents) dropwise[3]. The mixture will become slightly warm. Stir for 15 minutes at room temperature to ensure complete ylide formation.

  • Ketone Addition: Dissolve spiro[3.3]heptan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1; visualize with KMnO₄ stain—the product olefin will appear as a bright yellow spot against the purple background).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (Water bath ≤ 25 °C, vacuum ≥ 50 mbar) to prevent volatilization of the product. Purify via silica gel chromatography to afford the ester.

Protocol B: Saponification to Spiro[3.3]heptan-2-ylidene acetic acid Self-Validating Check: The pH of the aqueous layer must be rigorously checked with pH paper to ensure it is ≤ 2 before extraction; otherwise, the product remains as the water-soluble lithium salt.

  • Solvent Setup: Dissolve ethyl spiro[3.3]heptan-2-ylideneacetate (1.0 equivalent) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents) in one portion.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the higher-Rf ester spot completely disappears.

  • Volatile Removal: Concentrate the mixture under reduced pressure (Water bath ≤ 30 °C) to remove the THF and MeOH. Do not evaporate to dryness.

  • Acidification & Salting Out: Dilute the remaining aqueous residue with a small volume of water and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl. Add solid NaCl until the aqueous layer is fully saturated.

  • Extraction: Extract the aqueous layer four times with EtOAc.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield spiro[3.3]heptan-2-ylidene acetic acid as a crystalline solid.

References

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Title: EP4146640A2 - Nampt modulators Source: Google Patents URL
  • Title: Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.3]heptane Coupling Reactions

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: High-Fidelity Coupling Strategies for Rigid sp³-Rich Scaffolds

Executive Summary: The Geometry of Difficulty

The spiro[3.3]heptane scaffold is not merely a "saturated benzene."[1][2] It is a rigid, bicyclic system with a unique "butterfly" conformation . Unlike the flat benzene ring, the two cyclobutane wings are oriented at approximately 90° to each other, and each wing exhibits significant puckering (approx. 20–30°) to relieve torsional strain.

The Core Problem: When coupling functional groups attached to the C2/C6 positions, the "bay" regions created by the folded wings generate significant steric occlusion. Standard planar coupling strategies often fail because the trajectory of the incoming catalyst or nucleophile is blocked by the axial-like hydrogens of the opposing ring.

This guide provides validated workflows to overcome these steric barriers, focusing on C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formations.

Visualizing the Steric Landscape

To troubleshoot effectively, you must visualize the steric zones. The diagram below illustrates the "Butterfly Effect" where the opposing ring blocks the reaction trajectory.

SpiroSterics Core Spiro[3.3]heptane Core (C1) RingA Ring A (Puckered) Substrate Attachment Core->RingA Rigid Link RingB Ring B (Puckered) Steric Wall Core->RingB Orthogonal Orientation Zone1 Equatorial Trajectory (Accessible) RingA->Zone1 Zone2 Axial Trajectory (Blocked by Ring B) RingA->Zone2 RingB->Zone2 Steric Clash Reaction Pd-Catalyst Approach Reaction->Zone1 Successful Coupling Reaction->Zone2 Failed Insertion

Figure 1: The "Butterfly Effect" in spiro[3.3]heptane. Note how Ring B creates a "Steric Wall" that blocks axial trajectories on Ring A.

Troubleshooting Module: Buchwald-Hartwig Amination

Scenario: Coupling a spiro[3.3]heptan-amine (nucleophile) with an aryl halide, or an aryl amine with a spiro-bromide/triflate.

Q1: My reaction stalls at <10% conversion. Is the catalyst dead or blocked?

Diagnosis: In spiro systems, the amine is often sterically encumbered and electronically deactivated if close to the bridgehead. Standard Pd(OAc)₂/BINAP systems often fail to undergo oxidative addition or amine coordination.

The Fix: Switch to Precatalysts and Bulky Ligands. Do not rely on in situ catalyst generation. The induction period allows for catalyst decomposition.

ComponentRecommendationMechanistic Rationale
Pd Source Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G3)Ensures 1:1 L:Pd ratio and rapid activation at low temperatures, preventing Pd-black formation before the difficult coupling occurs.
Ligand (Primary Amines) BrettPhos or tBuBrettPhos Large cone angle protects the metal center; electronic richness facilitates oxidative addition of the aryl halide.
Ligand (Secondary Amines) RuPhos Specifically designed for sterically hindered secondary amines. The bulky isopropyl groups on the biaryl backbone prevent

-hydride elimination.
Base LHMDS or NaOtBu Stronger bases like LHMDS (LiHMDS) can deprotonate the amine-Pd complex faster, driving the cycle forward in crowded environments.
Q2: I see significant hydrodehalogenation (reduction) of my aryl halide. Why?

Cause: This indicates that


-hydride elimination is faster than reductive elimination. This is common when the spiro-amine is too bulky to orient itself for the final coupling step.
Solution: 
  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M. High concentration favors the bimolecular reductive elimination over unimolecular side reactions.

  • Lower Temperature: If using a G3/G4 precatalyst, you can often drop the temperature from 100°C to 60°C.

  • Switch Ligand: Move to AdBrettPhos (Adamantyl-BrettPhos), which is exceptionally bulky and accelerates reductive elimination.

Troubleshooting Module: Amide Coupling

Scenario: Coupling a spiro[3.3]heptane carboxylic acid with a hindered amine.

Q3: HATU/DIEA is failing. The active ester forms, but the amine won't attack.

Diagnosis: The "puckered" ring creates a narrow corridor for the incoming amine. The bulky HATU-active ester (azabenzotriazole) might be too stable or sterically shielding the carbonyl carbon.

The Fix: The Acid Chloride or T3P Route.

Protocol A: In Situ Acid Chloride (Ghosez's Reagent)

  • Dissolve spiro-acid (1.0 equiv) in dry DCM.

  • Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir 1h at RT. Why? Neutral conditions, no HCl gas generation.

  • Add the amine (1.2 equiv) and Pyridine (3.0 equiv).

  • Result: The acid chloride is smaller (less steric bulk) than the HATU ester, allowing the amine to attack.

Protocol B: T3P (Propylphosphonic Anhydride) Use T3P (50% in EtOAc) with N-methylmorpholine (NMM) or Pyridine (not DIPEA).

  • Insight: T3P acts as a template, pulling the acid and amine together. It is less sensitive to steric bulk than carbodiimides.

Decision Tree: Selecting the Right Conditions

Follow this logic flow to select your initial reaction conditions.

CouplingLogic Start Start: Spiro Coupling Type Bond Type? Start->Type CN C-N Bond (Buchwald) Type->CN CO Amide Bond Type->CO AmineType Amine Type? CN->AmineType AmideMethod Standard HATU fail? CO->AmideMethod Primary Primary Amine (Spiro-NH2) AmineType->Primary Secondary Secondary Amine (Spiro-NHR) AmineType->Secondary Brett Use BrettPhos Pd G3 Base: NaOtBu Primary->Brett RuPhos Use RuPhos Pd G3 Base: LHMDS Secondary->RuPhos Ghosez Switch to Ghosez Reagent (Acid Chloride) AmideMethod->Ghosez Steric Acid T3P Switch to T3P Solvent: EtOAc AmideMethod->T3P Steric Amine

Figure 2: Logic flow for selecting reagents based on steric demand.

Validated Protocol: High-Difficulty Buchwald Coupling

Objective: Coupling a 2-substituted spiro[3.3]heptan-6-amine (primary) with an ortho-substituted aryl chloride.

Materials:

  • Spiro-amine (1.0 equiv)

  • Aryl Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Degassing: Sparge the 1,4-dioxane with Argon for at least 20 minutes. Critical: Oxygen kills the active Pd(0) species instantly in low-loading reactions.

  • Charging: In a glovebox or under positive Argon flow, add the Pd G3 precatalyst, base, and aryl chloride to the vial.

  • Activation: Add the solvent and the spiro-amine.

  • Temperature Ramp:

    • Start at 60°C for 1 hour.

    • Check LCMS. If no product, ramp to 90°C .

    • Why? Starting low prevents rapid catalyst decomposition if the oxidative addition is slow.

  • Workup: Filter through Celite. Do not use acidic workup if the product is acid-sensitive (spiro rings can be sensitive to strong acids).

FAQ: Stability and Handling

Q: Can the spiro[3.3]heptane ring open during these reactions? A: Generally, the spiro[3.3]heptane core is kinetically stable up to ~150°C. However, strong Lewis acids (e.g., AlCl₃, BBr₃) or superacids can trigger a strain-release rearrangement (semipinacol-type) or ring opening.

  • Rule of Thumb: Avoid reaction conditions that generate carbocations adjacent to the spiro carbon.

Q: My product is not visible by UV. How do I purify it? A: The spiro scaffold is aliphatic and UV-inactive. If coupled to a UV-active aryl group, this is fine. If not (e.g., coupling to an aliphatic chain), use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with KMnO₄ or Phosphomolybdic Acid (PMA) .

Q: Solubility is a nightmare. The starting material won't dissolve in Dioxane. A: Spiro compounds can be surprisingly crystalline and insoluble.

  • Alternative Solvents: Try t-Amyl Alcohol (high boiling, polar) or CPME (Cyclopentyl methyl ether) .

  • Additives: Add 5-10% DMF to the Dioxane to break up aggregates.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2024).[1][3] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Wipf, P., et al. (2019). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Communications. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Wittig Reactions for Spiro-Ylidene Formation

Executive Summary: The Spiro-Constraint Synthesizing spiro-ylidenes (e.g., spiro[2.n]alkanes or exocyclic alkenes on rigid bicycles) via the Wittig reaction presents a unique thermodynamic and kinetic challenge. Unlike l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-Constraint

Synthesizing spiro-ylidenes (e.g., spiro[2.n]alkanes or exocyclic alkenes on rigid bicycles) via the Wittig reaction presents a unique thermodynamic and kinetic challenge. Unlike linear olefination, spiro-formation requires the formation of a highly congested oxaphosphetane intermediate where two ring systems are forced into orthogonality at a single quaternary carbon.

The Core Failure Modes:

  • Steric Repulsion: The approach vector of the ylide is blocked by the axial hydrogens of the cyclic ketone.

  • Enolization vs. Nucleophilic Attack: Cyclic ketones often have accessible

    
    -protons. Basic ylides may act as bases rather than nucleophiles, resulting in recovered starting material (enol) rather than product.
    
  • Betaine Stagnation: In hindered systems, the zwitterionic betaine intermediate may form but fail to collapse into the oxaphosphetane/alkene due to conformational locking.

Diagnostic Workflow

Use this decision tree to identify the specific point of failure in your reaction matrix.

WittigTroubleshooting Start Observation: Low Yield / No Reaction CheckColor Did the Ylide solution develop characteristic color? Start->CheckColor NoColor No: Ylide Generation Failed CheckColor->NoColor No Color Change YesColor Yes: Coupling Failed CheckColor->YesColor Deep Red/Yellow/Orange SaltDry Check 1: Is Phosphonium Salt Dry? (Vacuum dry >12h @ 50°C) NoColor->SaltDry BaseStrength Check 2: Base pKa insufficient? (Switch: NaH -> nBuLi -> tBuLi) SaltDry->BaseStrength RecoveredSM Recovered Ketone? YesColor->RecoveredSM Enolization High Enolization suspected. (Is ketone alpha-proton acidic?) RecoveredSM->Enolization Yes, Ketone Intact Sterics Steric Hindrance. (Ylide cannot approach carbonyl) RecoveredSM->Sterics No, Complex Mixture Sol_Enol Action: Switch to HWE or Peterson Olefination Enolization->Sol_Enol Sol_Steric Action: Increase Temp (Reflux), Use 'Instant Ylide', or Scoopy-Wittig (Li-salt free) Sterics->Sol_Steric

Figure 1: Diagnostic logic for isolating failure modes in hindered Wittig reactions.

Phase 1: The Ylide (The Engine)

Q: My phosphonium salt is not dissolving/deprotonating. Why is there no color change?

A: This is the most common "false start." Phosphonium salts are hygroscopic. If wet, the base (e.g., n-BuLi) is quenched by water before it can deprotonate the phosphorus


-carbon.
  • The Fix: Azeotropically dry the salt with toluene (3x) or dry under high vacuum (0.1 mmHg) at 60°C for 12 hours.

  • The Check: Use a colorimetric indicator. Triphenylphosphonium ylides are typically canary yellow (alkyl) to deep red (conjugated). No color = No ylide.

Q: How do I handle unstable non-stabilized ylides for spiro-formation?

A: Non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) are highly reactive and unstable above 0°C. However, spiro-formation often requires heat to overcome the steric barrier. This creates a contradiction: the reagent dies before the reaction happens.

  • Protocol: The "Inverse Addition" Technique

    • Generate the ylide at -78°C to 0°C (depending on base).

    • Add the ketone at low temperature.

    • Crucial Step: Allow the mixture to warm to Room Temperature (RT) very slowly over 4–6 hours. This allows the betaine to form at the interface of stability and reactivity.

    • If RT is insufficient, reflux is required. Note: If you heat a non-stabilized ylide without the ketone present, it will decompose. Ensure the ketone is added before heating.

Phase 2: The Coupling (The Bottleneck)

Q: My cyclic ketone is unreactive. Is it sterics or enolization?

A: It is likely a competition between both.

  • Sterics: The formation of the oxaphosphetane requires a [2+2] cycloaddition.[1][2] In spiro systems (e.g., adamantanone or camphor derivatives), the ring "puckering" blocks the attack trajectory.

  • Enolization: Basic ylides act as bases. If your ketone has

    
    -protons, the ylide will simply deprotonate the ketone, forming an enolate and a phosphonium salt. Upon aqueous workup, the enolate reprotonates, returning your starting material.
    

Data Table 1: Base Selection for Hindered Ketones Select the base that matches your substrate's fragility and steric demands.

BasepKa (Conj.[3] Acid)Solvent SystemTemp LimitUse Case
NaH 35DMSO / THF60°C+Standard. Good for forcing conditions (heating required). DMSO promotes solubility.
n-BuLi 50THF / Hexane< 0°CHigh Reactivity. Essential for forming unstable ylides. "Salt-Free" conditions possible if filtered.
KOtBu 17THF / tBuOHRTMild. Good for stabilized ylides. Often too bulky for very hindered spiro-centers.
LiHMDS 26THF-78°C to RTNon-Nucleophilic. Reduces side reactions, but may be too weak for some phosphonium salts.
NaNH₂ 38NH₃(l) / THF-33°C to RT"Instant Ylide." Very strong, small base. Excellent for sterically crowded salts.

Q: How do I force the reaction if the standard Wittig fails?

A: Employ "Scoopy" conditions (Schlosser modification variant) or high-pressure techniques.

  • Li-Salt Effects: Lithium salts (LiBr from n-BuLi generation) can stabilize the betaine intermediate, preventing it from collapsing to the alkene.

  • The Fix: Use Sodium Amide (NaNH₂) or NaHMDS (Sodium bases) to generate "Salt-Free" ylides. The absence of Lithium destabilizes the betaine, driving the equilibrium toward the oxaphosphetane and the final alkene.

Phase 3: Workup & Purification[4]

Q: How do I separate Triphenylphosphine Oxide (TPPO) from my lipophilic spiro-product?

A: In spiro-synthesis, the product is often greasy/lipophilic, making it co-elute with TPPO during chromatography. Do not rely solely on columns.

Protocol: The ZnCl₂ Precipitation Method Mechanistic Insight: ZnCl₂ forms a 1:2 coordination complex with TPPO that is insoluble in non-polar solvents [1].

  • Concentrate: Remove reaction solvent (THF/DMSO) completely.

  • Dissolve: Redissolve the crude residue in minimal Ethanol or Ethyl Acetate.

  • Complex: Add a solution of ZnCl₂ (2.0 equiv) in Ethanol. Stir for 15 minutes.

  • Filter: A bulky white precipitate (TPPO-ZnCl₂ complex) will form. Filter this off.

  • Extract: Concentrate the filtrate, redissolve in pentane/hexane. Wash with water to remove excess ZnCl₂. The organic layer contains your clean spiro-alkene.

Experimental Protocol: Synthesis of Spiro[2.5]octane (Example)

Targeting a difficult spiro-center using a cyclopropyl-phosphonium salt.

  • Salt Preparation: Suspend cyclopropyltriphenylphosphonium bromide (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Base Addition: Cool to 0°C. Add NaHMDS (1.1 equiv) dropwise.

    • Observation: Solution turns bright orange (ylide formation). Stir for 45 mins.

  • Ketone Addition: Add cyclohexanone (0.9 equiv) dissolved in THF.

    • Note: Use a slight deficit of ketone to ensure full consumption, as the alkene is easier to separate from excess ylide/TPPO than from unreacted ketone.

  • Reaction: Warm to RT. If TLC shows no conversion after 2 hours, heat to 60°C for 12 hours.

    • Why Heat? The spiro-transition state is high energy.

  • Workup: Cool to RT. Quench with sat. NH₄Cl. Extract with Pentane (3x).

  • Purification: Perform the ZnCl₂ precipitation (see Sec. 5) followed by a short silica plug eluting with 100% Pentane.

References
  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4][5] J. Org.[4][5][6] Chem.2017 , 82, 9931–9936.[4] Link

  • Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Top. Stereochem.1994 , 21, 1. Link

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[7] Chem. Rev.1989 , 89, 863–927. Link

  • Fitjer, L.; Quabeck, U. "The Wittig Reaction of Cyclopropylidenephosphoranes: A New Access to Spiro[2.n]alkanes." Synth. Commun.1985 , 15, 855–864. Link

Sources

Optimization

Technical Guide: Purification and Handling of Spiro[3.3]heptane Building Blocks

Executive Summary Spiro[3.3]heptane scaffolds are increasingly utilized in medicinal chemistry as bioisosteres for piperidine, cyclohexyl, and phenyl rings, offering unique exit vectors and improved metabolic stability (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[3.3]heptane scaffolds are increasingly utilized in medicinal chemistry as bioisosteres for piperidine, cyclohexyl, and phenyl rings, offering unique exit vectors and improved metabolic stability (Fsp³ character). However, their incorporation presents distinct purification challenges: lack of UV chromophores , high volatility of low-molecular-weight intermediates, and significant ring strain (~60 kcal/mol) that risks decomposition during standard workups. This guide addresses these specific failure modes.

Diagnostic & Troubleshooting (Q&A)

Section A: The "Invisible" Compound (Detection Issues)

Q1: I am purifying a spiro[3.3]heptane amine, but I see no peaks on my Flash/HPLC UV detector. How do I track my compound?

Diagnosis: Most simple spiro[3.3]heptane building blocks (e.g., 2,6-diazaspiro[3.3]heptane) lack a conjugated


-system, rendering them invisible to standard UV detection at 254 nm.

Corrective Protocol:

  • Alternative Detectors: Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These are "universal" detectors that rely on the mass of the non-volatile analyte rather than optical properties. Refractive Index (RI) is a backup but is incompatible with gradient elution.

  • TLC Visualization: Do not rely on UV lamps. Use specific stains:

    • Ninhydrin: For free amines (turns red/purple).

    • KMnO₄ (basic): For alkenes or general oxidizable groups.

    • Iodine Chamber: Universal, but reversible.

    • Phosphomolybdic Acid (PMA): Effective for non-UV active hydrocarbons; requires heating.

  • In-Situ Derivatization: If you must use UV, derivatize a small aliquot with benzoyl chloride (see Protocol 1 below).

Section B: The "Vanishing" Yield (Volatility & Isolation)

Q2: My reaction conversion is 100% by NMR, but after rotary evaporation, my yield drops to <30%. Where is the product going?

Diagnosis: Low molecular weight spiro[3.3]heptanes (MW < 150) are highly volatile. They sublime or co-evaporate with solvents like dichloromethane or ether, especially under high vacuum.

Corrective Protocol:

  • Avoid High Vacuum: Do not dry free bases/acids on a high-vacuum manifold for extended periods.

  • Salt Formation: Isolate the compound as a salt (Hydrochloride, Tosylate, or Oxalate). This increases molecular weight and lattice energy, eliminating volatility.

    • Example: Treat the crude amine solution with 1M HCl in Et₂O to precipitate the salt immediately.

  • Solvent Choice: Use solvents with higher boiling points (e.g., 2-MeTHF) for extraction, allowing concentration at milder vacuum levels, or use a "keeper" solvent if proceeding directly to the next step.

Section C: Isomeric Impurities (Stereochemistry)

Q3: I have a mixture of cis and trans isomers (e.g., 2,6-disubstituted spiro[3.3]heptane). Flash chromatography isn't separating them.

Diagnosis: The puckered "butterfly" conformation of the cyclobutane rings creates subtle shape differences between cis and trans isomers, but their polarity often remains nearly identical on standard silica.

Corrective Protocol:

  • Thermodynamic Equilibration: If one isomer is thermodynamically preferred (often the trans isomer in 2,6-disubstitution to minimize steric clash), heating with a base (for esters) may enrich the desired isomer.

  • Crystallization: This is superior to chromatography for this scaffold. Spiro[3.3]heptane derivatives often pack efficiently.

    • Strategy: Convert to a solid derivative (e.g., N-Boc or an amide) and recrystallize from heptane/EtOAc.

  • Chiral HPLC: Even for achiral diastereomers, "Chiral" stationary phases (e.g., Chiralpak IC or AD-H) are highly effective at separating structural isomers due to their ability to discriminate based on 3D shape inclusion rather than just polarity.

Decision Logic & Workflows

Visualization: Detection & Purification Strategy

The following diagram outlines the decision process for handling non-UV active spirocycles.

DetectionLogic Start Start: Crude Spiro[3.3]heptane Mixture CheckUV Does it have a UV Chromophore? (e.g., Phenyl, Heterocycle) Start->CheckUV Standard Standard UV HPLC/Flash (254 nm) CheckUV->Standard Yes NoUV No UV Activity CheckUV->NoUV No FuncGroup Check Functional Group NoUV->FuncGroup Amine Amine Present FuncGroup->Amine Acid Acid Present FuncGroup->Acid Neutral Neutral/Hydrocarbon FuncGroup->Neutral Deriv Derivatize Aliquot (BzCl or Anisaldehyde) Amine->Deriv For Analysis Salt Purify as Salt (Precipitation) Amine->Salt For Isolation Detect Use CAD/ELSD or Refractive Index Acid->Detect Neutral->Detect

Figure 1: Decision tree for detecting and isolating non-UV active spirocyclic building blocks.

Experimental Protocols

Protocol 1: UV-Derivatization for TLC/HPLC Monitoring

Use this when you cannot track your amine intermediate.

  • Sampling: Take 50 µL of your reaction mixture.

  • Reaction: Add 50 µL of saturated NaHCO₃ (aq) and 10 µL of Benzoyl Chloride .

  • Incubation: Shake vigorously for 1 minute.

  • Extraction: Add 200 µL Ethyl Acetate, vortex, and let layers separate.

  • Analysis: Spot the top organic layer on TLC. The resulting benzamide is UV active (254 nm) and usually less polar than the free amine.

Protocol 2: Isolation via Hydrochloride Salt Precipitation

Use this to prevent volatility loss and remove non-basic impurities.

  • Dissolution: Dissolve the crude amine residue in a minimum volume of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Dropwise add 2.0 equivalents of 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid under a nitrogen blanket (spiro salts can be hygroscopic).

  • Washing: Wash the filter cake with cold ether to remove non-basic organic impurities.

  • Drying: Dry in a vacuum oven at 40°C. Do not use high vacuum on the free base before this step.

Impurity Profile Data

Table 1: Common Impurities in Spiro[3.3]heptane Synthesis

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Linear/Mono-cyclic Incomplete cyclization of malonate/pentaerythritol precursors.Higher polarity (often contains free -OH or -Br).Flash Chromatography : These usually elute significantly later than the spirocycle.
Inorganic Salts Byproducts of alkylation (e.g., NaBr, KBr).Insoluble in organics; highly polar.Aqueous Workup : Ensure thorough washing. If product is water-soluble, use Soxhlet extraction with DCM.
Polymers/Oligomers Radical polymerization or ring-opening polymerization (ROP).High MW, "smear" on TLC.Precipitation : Dissolve product in MeOH, add Et₂O to precipitate polymers.
Stereoisomers Cis/Trans formation during ring closure.Identical MW, similar polarity.Chiral HPLC (Chiralpak IC) or Recrystallization of derivatives.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as rigid, hyper-stable, and compact scaffolds." Angewandte Chemie International Edition. Link

  • Elzahhar, P. A., et al. (2020). "Spiro[3.3]heptane-based derivatives: Synthesis and pharmacological evaluation." European Journal of Medicinal Chemistry. Link

  • SpiroChem Technical Notes. (2023). "Handling volatile spirocyclic amines." SpiroChem Knowledge Base. Link

Troubleshooting

Technical Support Center: Resolving Regioisomer Issues in Spiro[3.3]heptane Functionalization

Status: Active Operator: Senior Application Scientist Ticket ID: SH-REGIO-2024 Subject: Troubleshooting Regiocontrol, Separation, and Characterization of Spiro[3.3]heptane Scaffolds Core Directive & System Overview The s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SH-REGIO-2024 Subject: Troubleshooting Regiocontrol, Separation, and Characterization of Spiro[3.3]heptane Scaffolds

Core Directive & System Overview

The spiro[3.3]heptane scaffold is a critical bioisostere for cyclohexane and piperidine, offering a high fraction of sp³ carbons (


) and novel exit vectors. However, its unique "puckered" geometry creates deceptive symmetry. While the scaffold appears simple, functionalization often yields difficult-to-separate mixtures of 2,6-  (linear, preferred) and 1,6-  or 1,5-  (bent, often undesired) regioisomers.

This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • Loss of Regiofidelity: Inadvertent functionalization at C1/C5 instead of C2/C6.

  • Separation Bottlenecks: Inability to resolve regioisomers via standard silica chromatography.

  • Assignment Ambiguity: Difficulty distinguishing isomers via 1D NMR due to signal overlap.

Diagnostic & Decision Matrix

Before initiating a new campaign, use this decision tree to select the correct synthetic pathway. Direct functionalization of the spiro core is high-risk; de novo assembly is high-fidelity.

SpiroDecisionTree Start START: Define Target Substitution SubPattern Substitution Pattern? Start->SubPattern Mono Monosubstituted SubPattern->Mono Single Point Di Disubstituted SubPattern->Di Two Points DirectCH Direct C-H Functionalization Mono->DirectCH DeNovo De Novo Assembly Di->DeNovo Preferred Route Radical Radical/Minisci (Low Selectivity) DirectCH->Radical Chemical Methods P450 Biocatalytic P450 (High Selectivity) DirectCH->P450 Enzymatic Methods Cyclization Double Cyclization (Malonate/Epoxide) DeNovo->Cyclization Symmetric 2,6 StrainRelease Strain-Release (Bicyclobutane) DeNovo->StrainRelease Asymmetric/Ketones

Figure 1: Strategic decision tree for spiro[3.3]heptane synthesis. Direct chemical functionalization is discouraged for disubstituted targets due to poor regiocontrol.

Troubleshooting Guide (Q&A Format)
Module A: Synthesis & Regiocontrol

Q1: I attempted a Minisci reaction on spiro[3.3]heptane-2-carboxylic acid, but I obtained a mixture of isomers. Why did this happen, and how do I fix it?

Diagnosis: Radical C-H functionalization on this scaffold is governed by a conflict between sterics and electronics.

  • The Trap: The C2 position (alpha to the carboxyl) is electronically deactivated. The C6 position is electronically favored but sterically distal. The C1/C5 positions often react due to statistical probability (8 hydrogens vs 4) and lack of steric shielding compared to the "puckered" C2/C6 axis.

  • The Fix: Avoid direct radical functionalization if high regiopurity is required. Instead, use Directed C-H Activation or Biocatalysis .

    • Protocol Adjustment: Use P450BM3 variants if available.[1] Recent work by Bull and co-workers demonstrated that engineered P450s can differentiate C2, C6, and C1 positions with >95% regioselectivity [1].

    • Chemical Alternative: If you must use chemical methods, employ a bulky directing group at C2 to shield C1/C3, pushing reactivity toward C6, though yields typically remain lower (<40%).

Q2: I need to synthesize a 2,6-disubstituted spiro[3.3]heptane with different substituents. My cross-coupling attempts are scrambling the geometry. What is the robust alternative?

Diagnosis: Late-stage cross-coupling on the spiro core often fails due to the instability of spiro-radicals or metal-center migration. Solution: Adopt the "Strain-Release" Strategy utilizing bicyclo[1.1.0]butanes (BCBs).[2][3]

  • Mechanism: Aggarwal and others have shown that BCBs can react with nucleophiles (e.g., organolithiums or Grignards) followed by a 1,2-migration to generate the spiro[3.3]heptane core in situ. This ensures the substituent lands exactly where the strain-release dictates [2].

  • Protocol (Strain-Release):

    • Start with 1-sulfonylbicyclo[1.1.0]butane.[2][3]

    • React with a cyclopropyl-lithium or enolate.

    • Trigger the rearrangement with acid (e.g., MgI2). Result: This yields 1,3- or 2,6-substituted systems with defined regiochemistry, bypassing the C-H activation lottery.

Module B: Separation & Purification

Q3: My TLC shows a single spot, but crude NMR suggests a mixture of 2,6- and 1,6-isomers. How do I separate these?

Diagnosis: Regioisomers of spiro[3.3]heptane often have nearly identical


 values on silica due to similar lipophilicity and lack of distinct polar handles.

Troubleshooting Protocol:

  • Switch Stationary Phase: Standard silica is often insufficient. Switch to C18 Reverse Phase or Neutralized Amine-Functionalized Silica .

    • Tip: The "bent" shape of 1,6-isomers often results in slightly shorter retention times on C18 compared to the "linear" 2,6-isomers.

  • Derivatization: If the molecule has an amine or acid handle, derivatize with a bulky group (e.g., Boc, Tosyl, or an ester). The steric clash in the 1,6-isomer (where substituents are closer in space due to the ring angle) will induce a larger conformation change than in the linear 2,6-isomer, improving separation.

  • Crystallization: The 2,6-disubstituted isomers are highly symmetric and tend to crystallize more readily.

    • Solvent System: Try Acetone/Hexane or EtOAc/Heptane. Heat to reflux and cool slowly. The 2,6-isomer often precipitates first [3].

Data Table: Separation Parameters

TechniqueApplicabilitySuccess RateNotes
Normal Phase SiO2 Low< 20%Isomers co-elute; useless for non-polar derivatives.
Reverse Phase (C18) High75%"Bent" (1,6) elutes before "Linear" (2,6).
Chiral HPLC Medium60%Can separate achiral regioisomers due to shape selectivity of the chiral pocket (e.g., Chiralpak IA/IC).
Recrystallization High90%Best for 2,6-dicarboxylic acid derivatives.
Module C: Analytical Assignment

Q4: How do I definitively prove I have the 2,6-isomer and not the 1,6-isomer without X-ray?

Diagnosis: 1D 1H NMR is deceptive because the methylene protons are often magnetically equivalent or overlapping.

Validation Protocol (Self-Validating System):

  • Symmetry Check (13C NMR):

    • 2,6-Symmetric: You will see fewer carbon signals than the formula suggests (due to C2 symmetry). Typically only 3-4 unique spiro-carbon signals.

    • 1,6-Asymmetric: You will see a distinct signal for almost every carbon atom in the ring system.

  • NOESY/ROESY Fingerprinting:

    • Irradiate the substituent proton at C2.

    • 2,6-Isomer: NOE observed only to the adjacent methylene protons (C1/C3). No cross-ring NOE.

    • 1,6-Isomer: Potential NOE between substituents if they are on the "internal" face of the V-shape.

  • Shift Reagents:

    • Add

      
      . The "bent" 1,6-isomer creates a different binding pocket for the lanthanide than the linear 2,6-isomer, inducing dramatic shift differences (LIS) that resolve overlapping peaks.
      
Detailed Experimental Protocol: De Novo Synthesis of 2,6-Diazaspiro[3.3]heptane

Targeting the high-value piperazine bioisostere.

Rationale: Direct amination of spiro[3.3]heptane is low-yielding. The most robust route is the "Double Cyclization" of pentaerythritol derivatives.

Step-by-Step Workflow:

  • Activation: Convert pentaerythritol to the tetra-bromide or tetra-tosylate.

    • Critical Parameter: Ensure complete dryness of reagents. Moisture leads to mono-cyclized oxetane byproducts.

  • Cyclization (The "Mykhailiuk" Method):

    • Reagent:

      
       (Tosyl amide) + 
      
      
      
      or
      
      
      .
    • Solvent: DMF (high boiling point required, 150°C).

    • Safety Note: This reaction generates significant pressure if sealed; use a reflux condenser with a drying tube.

  • Deprotection:

    • Reagent: Mg powder in MeOH (sonication) or Na/Naphthalene.

    • Checkpoint: The intermediate N,N'-ditosyl-2,6-diazaspiro[3.3]heptane is highly crystalline and should be purified by recrystallization (EtOH) before deprotection to ensure regio-purity [4].

References
  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core. Source: Organic Letters (2021).[4] URL:[Link]

  • Strain-Release Functionalization of Bicyclobutanes. Source: Aggarwal Group, University of Bristol. URL:[Link]

  • Spiro[3.3]heptane-2,6-dicarboxylic acid: Synthesis and Separation. Source: ResearchGate / Structural Chemistry. URL:[Link]

  • Synthesis of 2,6-Diazaspiro[3.3]heptanes. Source: Organic Letters (2008).[4] URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Spiro[3.3]heptan-2-ylidene Acetic Acid

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The spiro[3.3]heptane scaffold is increasingly utilized in contemporary medicinal chemistry as a rigid, three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The spiro[3.3]heptane scaffold is increasingly utilized in contemporary medicinal chemistry as a rigid, three-dimensional, sp³-rich bioisostere for saturated benzene rings[1]. 2-(Spiro[3.3]heptan-2-ylidene)acetic acid (CAS: 1935366-33-8) serves as a critical building block in drug discovery. However, its unique structural features—a highly lipophilic bicyclic core coupled with an ionizable carboxylic acid and a weak UV chromophore—present specific challenges for chromatographic analysis. This guide provides field-proven methodologies and troubleshooting strategies for developing robust, self-validating HPLC methods for this compound.

Molecular Profiling & Chromatographic Strategy

Before initiating method development, understanding the physicochemical properties of the analyte is paramount. The spiro[3.3]heptane core imparts significant hydrophobicity, while the carboxylic acid moiety dictates the pH dependency of the molecule's retention[2].

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / EstimateChromatographic Implication
Molecular Formula C9H12O2Baseline hydrophobic retention on reversed-phase (RP) columns.
Molecular Weight 152.19 g/mol Amenable to LC-MS analysis (ESI negative mode).
Estimated pKa 4.5 – 5.0Requires mobile phase pH < 3.0 to ensure >99% unionized state, preventing peak tailing.
Estimated LogP 1.8 – 2.5Moderate lipophilicity; requires a standard gradient (e.g., 5–95% organic) for timely elution.
Chromophore α,β-unsaturated carbonylWeak UV absorption; requires low-wavelength monitoring (210–225 nm) or universal detection.

Standard Operating Procedure: Initial HPLC Screening Protocol

This self-validating protocol is designed to establish a baseline separation of spiro[3.3]heptan-2-ylidene acetic acid from its typical synthetic precursors (e.g., spiro[3.3]heptan-2-one) and reagents[3].

Step 1: Stationary Phase Selection
  • Primary Choice: Fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Causality: End-capping minimizes secondary interactions between the acidic analyte and residual silanols on the silica matrix, which are the primary drivers of peak asymmetry.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid (FA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B (Organic): 0.1% v/v TFA or FA in LC-MS grade Acetonitrile.

  • Causality: Maintaining the pH at least 2 units below the analyte's pKa ensures the carboxylic acid remains fully protonated and neutrally charged, yielding a sharp peak.

Step 3: Gradient Elution Program
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Gradient Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 5% to 95% B (Linear ramp for main analyte elution)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: Detection & System Suitability
  • Detection: Monitor at 210 nm (primary) and 254 nm (secondary/impurity tracking).

  • System Suitability Criteria: USP Tailing factor (

    
    ) must be ≤ 1.5; Resolution (
    
    
    
    ) between the ketone precursor and the product must be ≥ 2.0.

HPLC_Workflow Start Start Method Development Phase1 Phase 1: Stationary & Mobile Phase Select End-capped C18 Column Mobile Phase: 0.1% TFA (pH ~2) Start->Phase1 Phase2 Phase 2: Gradient Optimization 5% to 95% Acetonitrile over 10 min Assess Retention Factor (k') Phase1->Phase2 Phase3 Phase 3: Detection Tuning Set DAD to 210 nm Enable LC-MS (ESI-) if UV is weak Phase2->Phase3 Decision System Suitability Met? Resolution > 2.0 Peak Asymmetry < 1.5 Phase3->Decision Success Method Validated Proceed to Sample Analysis Decision->Success Yes Fail Troubleshoot: Adjust pH, Gradient Slope, or Column Decision->Fail No Fail->Phase1 Iterate

Step-by-step workflow for RP-HPLC method development of spirocyclic carboxylic acids.

Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for the spiro[3.3]heptan-2-ylidene acetic acid? Causality: Peak tailing for aliphatic carboxylic acids is almost exclusively driven by partial ionization. If your mobile phase pH is near the molecule's pKa (4.5–5.0), the compound exists in a dynamic equilibrium between its neutral and ionized states, which partition differently into the stationary phase. Furthermore, the ionized carboxylate anion interacts strongly with unreacted silanol groups (Si-OH) on the silica support. Solution: Ensure your aqueous mobile phase is properly acidified. Switch from plain water to 0.1% TFA (pH ~2.0) or a 10 mM Potassium Phosphate buffer adjusted to pH 2.5. Verify that you are using a high-purity, fully end-capped C18 column.

Q2: My UV signal is extremely weak, resulting in a poor Signal-to-Noise (S/N) ratio. How can I improve sensitivity? Causality: The spiro[3.3]heptane core is fully saturated and lacks a conjugated π-electron system[1]. The only chromophore is the exocyclic α,β-unsaturated carbonyl group (ylidene acetic acid), which has a low molar extinction coefficient and absorbs primarily in the deep UV region (<220 nm). Solution:

  • Optimize UV parameters: Monitor strictly at 210 nm.

  • Solvent purity: Ensure you are using LC-MS grade Acetonitrile and Water. Avoid UV-absorbing solvents like Methanol or buffers like Acetate, which have high UV cutoffs and cause baseline drift at 210 nm.

  • Alternative Detection: If UV remains insufficient for impurity profiling, couple the HPLC to a Charged Aerosol Detector (CAD) or use LC-MS in Electrospray Ionization negative mode (ESI-), which is highly sensitive for carboxylic acids[4].

Q3: How do I resolve the final product from the starting material, spiro[3.3]heptan-2-one? Causality: During the Horner-Wadsworth-Emmons (HWE) olefination, unreacted spiro[3.3]heptan-2-one may remain[3]. The ketone is highly polar but lacks the ionizable acidic group. Under acidic RP-HPLC conditions (pH 2), the fully protonated spiro[3.3]heptan-2-ylidene acetic acid will generally exhibit stronger hydrophobic retention than the starting ketone. Solution: If co-elution occurs, flatten the gradient slope. Instead of a 5–95% B ramp over 10 minutes, utilize a shallower gradient (e.g., 20–50% B over 15 minutes) to increase the resolution (


) between the ketone and the acid.

Q4: Do I need to develop a chiral or geometric isomer separation method for this compound? Causality: This is a critical structural nuance. Because the spiro[3.3]heptane core is symmetrical at the 2-position (assuming the distal cyclobutane ring is unsubstituted), the two faces of the starting ketone are chemically equivalent. Consequently, the formation of the exocyclic double bond does not result in distinct E and Z geometric isomers. Solution: No specialized geometric isomer separation is required unless the distal ring of the spiro[3.3]heptane system contains an asymmetric substitution that breaks the plane of symmetry. Standard achiral RP-HPLC is sufficient for the unsubstituted core.

Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.5) Cause1 Cause A: Partial Ionization (Mobile Phase pH ≈ pKa) Issue->Cause1 Cause2 Cause B: Secondary Interactions (Free Silanols on Silica) Issue->Cause2 Solution1 Action: Lower Mobile Phase pH (Add 0.1% TFA or FA) Cause1->Solution1 Solution2 Action: Change Stationary Phase (Use End-capped C18) Cause2->Solution2 Result Result: Sharp, Symmetrical Peak (Asymmetry 0.9 - 1.2) Solution1->Result Solution2->Result

Diagnostic logic tree for resolving peak tailing in acidic spirocyclic compounds.

References

  • Spiro[3.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Spiro[3.3]heptane-2,6-dione (Synthesis & Protocols)
  • Drug synthesis, separation, and identification of a di-stereoisomeric mixture of spiro-oxalidinonic derivatives of sorbinil Source: Pharmakonpress URL

Sources

Reference Data & Comparative Studies

Validation

3D Bioisosteres in Drug Discovery: A Comparative Guide to Spiro[3.3]heptane vs. Cyclohexyl Scaffolds

Executive Summary The transition from "flat" sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry[1]. For decades, the cyclohexyl ring has served as t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from "flat" sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry[1]. For decades, the cyclohexyl ring has served as the default saturated bioisostere for phenyl rings. However, recent breakthroughs highlight the spiro[3.3]heptane core as a superior, patent-free alternative. Unlike the collinear exit vectors of cyclohexyl or bicyclo[1.1.1]pentane (BCP) systems, spiro[3.3]heptane provides non-coplanar exit vectors, enabling it to uniquely mimic mono-, meta-, and para-substituted benzene rings while escaping the metabolic liabilities of flat rings[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical performance of spiro[3.3]heptane against traditional cyclohexyl alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for seamless integration into your lead optimization workflows.

Structural and Physicochemical Causality

The Geometric Advantage: Escaping Flatland

Cyclohexyl rings, while successfully increasing the fraction of sp3 carbons (Fsp3), often suffer from high lipophilicity (LogP) and maintain a relatively flat equatorial-equatorial substitution pattern. This geometry effectively mimics para-substituted benzenes but fails to navigate dense, 3D binding pockets or mimic meta-substitutions[1].

Conversely, spiro[3.3]heptane introduces a quaternary spiro carbon that forces its two cyclobutane rings into orthogonal planes. This structural causality drives three distinct advantages:

  • Vector Versatility: The orthogonal planes allow exit vectors to project in non-collinear trajectories, perfectly mimicking the geometry of meta- and ortho-substituted arenes[3].

  • Reduced Lipophilicity & Enhanced Solubility: The compact, dense electron cloud of the spiro-core lowers the LogD compared to the highly lipophilic cyclohexyl ring, disrupting crystal lattice energy to improve aqueous solubility[1].

  • Metabolic Stability: The unnatural 3D shape of spiro[3.3]heptane is poorly recognized by cytochrome P450 (CYP450) enzymes, circumventing the typical oxidative liabilities (e.g., rapid hydroxylation) seen in flexible cyclohexyl systems[3].

G cluster_0 Traditional Bioisostere cluster_1 3D Bioisostere A Target Binding Site B Cyclohexyl Ring (Collinear Vectors) C High Lipophilicity Flat Conformation B->C C->A Suboptimal Fit/ADME D Spiro[3.3]heptane (Non-coplanar Vectors) E Improved Solubility Dense 3D Space D->E E->A Enhanced Fit/ADME

Structural comparison of cyclohexyl vs. spiro[3.3]heptane exit vectors and their ADME impact.

Quantitative Data Comparison

Table 1: Physicochemical & Structural Profiling

ParameterCyclohexyl ScaffoldSpiro[3.3]heptane ScaffoldMechanistic Impact
Exit Vector Geometry Collinear (1,4-substituted)Non-collinear / OrthogonalSpiro enables mimicking of meta-substituted benzenes.
Lipophilicity (LogD) HighModerate to LowSpiro reduces non-specific binding and aggregation.
Aqueous Solubility Poor to ModerateHighDense 3D space of spiro disrupts crystal lattice energy.
Metabolic Stability Moderate (prone to hydroxylation)High (evades CYP450)Spiro extends in vivo half-life.
Rigidity Flexible (Chair/Boat flips)Highly RigidSpiro reduces the entropic penalty upon target binding.

Experimental Validation: Workflows & Protocols

To objectively validate these scaffolds, researchers must employ self-validating experimental systems. Replacing a phenyl or cyclohexyl ring with a spiro[3.3]heptane requires de novo synthesis followed by rigorous ADME profiling. Recent studies successfully incorporated spiro[3.3]heptane into FDA-approved drugs like Vorinostat, Sonidegib, and Benzocaine, proving its efficacy as a saturated benzene bioisostere[2].

Pathway A Aromatic/Cyclohexyl Lead B Identify Metabolic Liabilities (CYP450) A->B C Spiro[3.3]heptane Bioisosteric Replacement B->C D In Vitro ADME Profiling (Microsomal Assay) C->D E Lead Optimization (Enhanced t1/2 & Solubility) D->E

Workflow for identifying and replacing metabolic liabilities with spiro[3.3]heptane bioisosteres.

Protocol 1: Synthesis of Bifunctional Spiro[3.3]heptane Building Blocks

To utilize spiro[3.3]heptane in late-stage cross-coupling reactions (e.g., Suzuki-Miyaura), the core must be functionalized with a boronic acid or ester[2].

  • Wolff-Kishner Reduction: Treat the starting spiro[3.3]heptane ketone (1.0 eq) with hydrazine hydrate (2.0 eq) and KOH (3.0 eq) in diethylene glycol. Heat to 200°C for 4 hours to yield the corresponding spiro-bromide.

    • Causality: This step completely removes the carbonyl oxygen, establishing the fully saturated hydrocarbon core necessary for a true sp3 bioisosteric replacement.

  • Lithiation: Dissolve the spiro-bromide in anhydrous THF under an argon atmosphere. Cool the reaction to -78°C and add n-butyllithium (nBuLi, 1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: Halogen-metal exchange generates a highly nucleophilic spiro-lithium species, priming the rigid core for functionalization.

  • Borylation: Add trimethyl borate [B(OMe)3, 1.5 eq] rapidly to the reaction mixture at -78°C. Allow the mixture to warm to room temperature over 2 hours.

    • Causality: The electrophilic borate ester reacts with the organolithium intermediate to install the critical cross-coupling vector.

  • Hydrolysis: Quench the reaction with 1M HCl to hydrolyze the borate ester, yielding the spiro[3.3]heptane boronic acid. Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance Assay)

To validate the hypothesis that spiro[3.3]heptane resists CYP450 degradation better than cyclohexyl, a comparative liver microsome assay must be executed.

  • Preparation: Prepare a 1 mM stock solution of the spiro[3.3]heptane analog and the cyclohexyl analog in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the test compound, 79 µL of phosphate buffer (100 mM, pH 7.4), and 10 µL of human liver microsomes (HLM, 20 mg/mL protein concentration).

    • Causality: This environment simulates first-pass hepatic metabolism to quantify CYP450-mediated oxidative clearance.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of NADPH regenerating system (10 mM final concentration).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to ensure accurate kinetic timepoints.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t_1/2).

    • Expected Result: The spirocyclic analog will exhibit a significantly longer t_1/2 due to the lack of abstractable equatorial protons present in the flexible cyclohexyl ring.

Case Studies in Target Binding & Efficacy

When the spiro[3.3]heptane core was substituted into the local anesthetic Benzocaine (replacing the para-benzene ring), the resulting saturated analog maintained high potency in biological assays[3]. In vivo analgesia models demonstrated that the spiro-analog provided a significant increase in the coverage of analgesia time compared to the vehicle, closely mirroring the pharmacokinetic profile of the original aromatic drug[2]. This confirms that the non-collinear exit vectors of the spiro-system can successfully project pharmacophores into the exact 3D spatial coordinates required for target engagement, outperforming flat saturated rings.

References

  • Title: Spiro[3.
  • Title: Spiro[3.
  • Title: Three-dimensional saturated C(sp3)

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Spiro versus Flat Aromatic Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural architecture of a molecule is a critical determinant of its ultimate success as a therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural architecture of a molecule is a critical determinant of its ultimate success as a therapeutic agent. Among the myriad of choices available to medicinal chemists, the selection of a core scaffold profoundly influences a compound's physicochemical properties, target engagement, and, crucially, its metabolic fate. This guide provides an in-depth comparison of two distinct architectural classes: three-dimensional spirocyclic scaffolds and traditional two-dimensional flat aromatic scaffolds, with a focus on their relative metabolic stability.

The pursuit of metabolically robust drug candidates is a paramount objective in lead optimization. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, all of which can derail a promising therapeutic program.[1] This guide will delve into the mechanistic underpinnings of why these two scaffold types exhibit different metabolic profiles, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Influence of Molecular Architecture on Metabolism

The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role.[1][2][3][4] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including approximately 70-80% of all marketed drugs.[1] The susceptibility of a drug molecule to CYP-mediated metabolism is heavily influenced by its structure, particularly the presence of "metabolic soft spots" – sites on the molecule that are readily oxidized.[5][6][7]

Flat, electron-rich aromatic and heteroaromatic ring systems are common motifs in drug molecules. However, they are also frequently identified as metabolic liabilities.[5][8] The planarity and electron-rich nature of these systems make them prime substrates for CYP enzymes, which often catalyze hydroxylation reactions on the aromatic ring.[4][5][8] This can lead to rapid degradation and clearance of the parent compound.[5]

Key Metabolic Liabilities of Aromatic Scaffolds:

  • Oxidation: Unsubstituted or electron-rich phenyl rings are particularly prone to epoxidation and subsequent hydroxylation.[8][9]

  • Metabolic Soft Spots: Specific positions on the aromatic ring can be highly susceptible to enzymatic attack, leading to predictable patterns of metabolism.[5][6][7]

  • Formation of Reactive Metabolites: The oxidation of aromatic rings can sometimes generate reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.

In recent years, there has been a significant shift in medicinal chemistry towards the incorporation of three-dimensional (3D) scaffolds to "escape from flatland".[10][11] Spirocycles, which are characterized by two rings sharing a single carbon atom, are a prominent class of these 3D structures.[10][12][13] Their unique, rigid, and non-planar geometry offers several advantages in mitigating metabolic instability.[10][14]

Advantages of Spirocyclic Scaffolds in Enhancing Metabolic Stability:

  • Increased sp³ Character: Spirocycles inherently possess a higher fraction of sp³-hybridized carbon atoms compared to their flat aromatic counterparts.[12][14] Molecules with higher sp³ character are generally less lipophilic and have improved solubility and metabolic stability.[12][14]

  • Shielding of Metabolic Soft Spots: The 3D arrangement of substituents on a spirocyclic core can sterically hinder the access of metabolizing enzymes to potential soft spots, thereby reducing the rate of metabolism.

  • Conformational Rigidity: The rigid nature of spirocyclic systems can lock a molecule into a specific conformation that is less favorable for binding to the active site of CYP enzymes.[15][14] This can lead to a decrease in the rate of metabolism.[16]

  • Bioisosteric Replacement: Spirocycles can serve as bioisosteres for aromatic rings, replacing a metabolically labile fragment with a more stable three-dimensional structure while maintaining or improving biological activity.[15][17][18][19]

Comparative Experimental Data: Spiro vs. Flat Aromatic Scaffolds

The theoretical advantages of spirocyclic scaffolds are borne out by a growing body of experimental evidence. Numerous studies have demonstrated that the strategic replacement of a flat aromatic ring with a spirocycle can lead to significant improvements in metabolic stability.

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for Polo-like Kinase 4 (PLK4), a promising oncology target, researchers compared a planar alkene-linked compound with its spirocyclic cyclopropane analog. The spirocyclic compound demonstrated a marked improvement in key drug metabolism and pharmacokinetics (DMPK) parameters, including metabolic stability.[10]

CompoundScaffold TypeHalf-life (t½) in Human Liver Microsomes
Planar CompoundFlat AromaticLow
Spirocyclic AnalogSpirocyclicSignificantly Higher

Table 1: Comparison of metabolic stability between a planar and a spirocyclic PLK4 inhibitor. Data synthesized from literature reports.[10]

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

During the optimization of MCHR1 antagonists, the replacement of a morpholine ring (a common flat heterocyclic motif) with various azaspirocycles resulted in compounds with lower lipophilicity (logD) and improved metabolic stability.[12][20]

Compound SeriesScaffold TypeMetabolic Stability (HLM)
Morpholine-containingFlat HeterocycleModerate
Azaspirocycle-containingSpirocyclicHigh

Table 2: Improvement in metabolic stability upon replacing a flat heterocycle with a spirocycle in MCHR1 antagonists. Data synthesized from literature reports.[12][20]

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the metabolic stability of your compounds, the in vitro liver microsomal stability assay is a widely used and robust method.[21][22] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[21][22]

Workflow for In Vitro Liver Microsomal Stability Assay

The following diagram outlines the key steps in a typical liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Solution initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Terminate Reaction (e.g., Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow of a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology: Human Liver Microsome Stability Assay

This protocol is a generalized procedure and may require optimization for specific compounds.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)[22]

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Further dilute to a working concentration in the phosphate buffer. The final DMSO concentration in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.[22]

  • Microsome Preparation: Thaw the human liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[22] Keep the microsomes on ice.

  • Pre-incubation: In a 96-well plate, add the diluted microsomes and the test compound. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to equilibrate with the enzymes.[23]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[21][22] The "0-minute" time point is crucial as it represents 100% of the initial compound concentration.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[21]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the half-life (t½) and in vitro intrinsic clearance (CLint) can be calculated.[21][22]

Equations for Data Analysis:

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

In Vivo Pharmacokinetic Studies: The Next Step

While in vitro assays provide a valuable initial assessment, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves in a living organism.[24][25] These studies measure the concentration of the drug in biological fluids (e.g., blood, plasma) over time after administration to an animal model (e.g., mouse or rat).[24][25][26]

Key Parameters Determined from In Vivo PK Studies:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

A direct comparison of in vivo PK parameters for compounds with spiro versus flat aromatic scaffolds can provide definitive evidence of the impact of molecular architecture on metabolic stability and overall drug disposition.

Logical Relationship: From Scaffold Design to In Vivo Outcomes

The following diagram illustrates the causal chain from initial scaffold selection to the ultimate in vivo pharmacokinetic profile.

G cluster_design Molecular Design cluster_properties Physicochemical & In Vitro Properties cluster_invivo In Vivo Consequences scaffold_choice Scaffold Selection (Spiro vs. Flat Aromatic) physchem Molecular Properties (3D Shape, sp³ Character) scaffold_choice->physchem in_vitro_stability In Vitro Metabolic Stability (Microsomal Assay) physchem->in_vitro_stability pk_profile In Vivo Pharmacokinetic Profile (Clearance, Half-life) in_vitro_stability->pk_profile efficacy_safety Therapeutic Efficacy & Safety pk_profile->efficacy_safety

Caption: The influence of scaffold choice on pharmacokinetic outcomes.

Conclusion: Embracing Three-Dimensionality for Enhanced Drug Properties

The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcoming the metabolic liabilities often associated with traditional flat aromatic systems.[10] By increasing the three-dimensionality and sp³ character of drug candidates, medicinal chemists can design molecules with improved metabolic stability, leading to more favorable pharmacokinetic profiles and a higher probability of clinical success.[12][14] While the synthesis of spirocyclic compounds can be more complex, the potential rewards in terms of creating safer and more effective medicines make this a critical area of focus in modern drug discovery.[10][27]

This guide has provided a framework for understanding the fundamental differences in metabolic stability between spiro and flat aromatic scaffolds, supported by experimental evidence and practical protocols. By applying these principles and methodologies, researchers can make more informed decisions in the design and optimization of the next generation of therapeutic agents.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Chemical Biology. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. Available from: [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. Available from: [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link] 23.[10]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry. Available from: [Link]

  • The Effect of Molecular Conformation on the Accuracy of Theoretical (1)H and (13)C Chemical Shifts Calculated by Ab Initio Methods for Metabolic Mixture Analysis. The Journal of Physical Chemistry B. Available from: [Link]

  • New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]

  • The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. ResearchGate. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry. Available from: [Link]

  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. Available from: [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available from: [Link]

  • In Vivo PK and TK. BioDuro. Available from: [Link]

  • What's the importance of cytochrome P450 metabolism?. Optibrium. Available from: [Link]

  • Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. Available from: [Link]

  • In Vivo Pharmacokinetics (PK) Studies for Biologics. ProBio CDMO. Available from: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available from: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. Available from: [Link]

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Validation

Technical Guide: Trace Impurity Profiling of 2-{Spiro[3.3]heptan-2-ylidene}acetic Acid

Topic: Validating purity of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid via LC-MS Content Type: Publish Comparison Guide Executive Summary The spiro[3.3]heptane scaffold has emerged as a critical bioisostere in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid via LC-MS Content Type: Publish Comparison Guide

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical bioisostere in modern drug discovery, offering defined exit vectors and improved metabolic stability compared to phenyl or cyclohexyl rings. However, the analysis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid presents a specific "blind spot" in standard Quality Control (QC) workflows.

While the target molecule possesses an exocyclic double bond conjugated to a carboxyl group (detectable by UV), its primary impurities—specifically endo-cyclic isomers and unreacted ketone precursors —often lack sufficient chromophores or ionize poorly in standard generic conditions. This guide compares the limitations of HPLC-UV against the specificity of LC-MS/MS and outlines a self-validating protocol for establishing purity with high confidence.

Part 1: The Analytical Challenge

The structural rigidity of the spiro[3.3]heptane core creates unique chemical behaviors. The "ylidene" attachment (exocyclic double bond) is thermodynamically sensitive. During synthesis (typically Horner-Wadsworth-Emmons) or stress testing, the double bond can migrate into the strained ring, forming an endo-isomer .

The "Invisible" Impurity Problem
  • Target Molecule (Exo): Contains an

    
    -unsaturated acid system.[1][2][3]
    
    • UV:[1] Absorbance at ~215–225 nm.

    • MS: Ionizes well in ESI(-).

  • Impurity A (Endo-isomer): Bond migration breaks the conjugation.

    • UV:[1] Drastic drop in extinction coefficient (

      
      ). Effectively "invisible" at the target's 
      
      
      
      .
    • Risk: A 99% UV purity result may hide 5–10% of this isomer.

  • Impurity B (Spiro-ketone precursor):

    • UV:[1] Weak

      
       transition (~280 nm).
      
    • MS: Poor ionization in ESI(-) without derivatization; requires ESI(+) or APCI.

Part 2: Comparative Analysis (UV vs. NMR vs. LC-MS)

The following table contrasts the performance of detection methods for this specific spiro-acid.

FeatureHPLC-UV (Diode Array) qNMR (

H)
LC-MS (ESI

)
Primary Detection Conjugated

-systems.
All protonated species.Ionizable species (mass-to-charge).
Sensitivity (LOD) Moderate (

M).
Low (requires mg quantities).[4]High (

M).
Isomer Specificity Poor. Endo-isomers often co-elute or are undetected due to low

.
High. Distinct olefinic signals (Exo: 5.8 ppm vs. Endo: 5.4 ppm).High. Separated by RT; distinguishable by fragmentation patterns.
Impurity ID Retention time only.Structural elucidation.Molecular weight + fragments.
Throughput High.Low.High.
Verdict Insufficient for release testing of this molecule.Gold Standard for assay, but misses trace impurities <1%.Required for trace impurity profiling (0.05%–1.0%).

Critical Insight: Relying solely on UV purity for 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is a compliance risk. The lack of conjugation in degradants creates a "purity inflation" artifact. LC-MS is not just an alternative; it is the required orthogonal method.

Part 3: Validated Experimental Protocol

This protocol utilizes Polarity Switching to ensure capture of both the acidic target (ESI-) and the neutral/basic precursors (ESI+).

1. Chromatographic Conditions (The Separation)
  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm).

    • Why? The Phenyl-Hexyl phase provides superior selectivity for rigid isomers and

      
      -systems compared to C18, essential for separating the exo (target) from the endo (impurity) isomer.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: While Ammonium Acetate (pH 5) improves ESI(-) sensitivity, Formic Acid is chosen here to sharpen the peak shape of the spiro-acid on the Phenyl-Hexyl column.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold to elute polar salts).

    • 1–8 min: 5%

      
       95% B (Linear).
      
    • 8–10 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

2. Mass Spectrometry Parameters (The Detection)
  • Source: Electrospray Ionization (ESI).

  • Mode: Fast Polarity Switching (+/-).

  • Scan Range: 100–500

    
    .
    
  • Key Settings (Generic Q-TOF/Orbitrap):

    • Gas Temp: 325°C.

    • Nebulizer: 35 psig.[2]

    • Capillary Voltage: 3500 V (Pos), 3000 V (Neg).

3. Target Ions & Monitoring
AnalyteStructure NoteIonization ModeMonitored Ion (

)
Target (Spiro-Acid) MW 152.19ESI (-)151.1

Impurity A (Endo-Isomer) MW 152.19ESI (-)151.1 (Differentiate by RT)
Impurity B (Ketone) MW 110.15ESI (+)111.1

Impurity C (Dimer) MW ~304ESI (-)303.2

Part 4: Data Interpretation & Logic Flow

The following diagram illustrates the decision logic required when validating the purity of this specific scaffold. It highlights where UV fails and MS succeeds.

SpiroAnalysis Sample Crude 2-{Spiro[3.3]heptan-2-ylidene}acetic acid Separation LC Separation (Phenyl-Hexyl Column) Sample->Separation UV_Det UV Detection (210-254 nm) Separation->UV_Det MS_Det MS Detection (ESI +/- Switching) Separation->MS_Det Target Target (Exo-Isomer) Conjugated: Detectable UV_Det->Target Strong Signal Imp_Endo Impurity: Endo-Isomer Non-Conjugated: UV Silent UV_Det->Imp_Endo No Signal Imp_Ketone Impurity: Ketone Weak Chromophore UV_Det->Imp_Ketone Weak Signal MS_Det->Target m/z 151.1 (-) MS_Det->Imp_Endo m/z 151.1 (-) Shifted RT MS_Det->Imp_Ketone m/z 111.1 (+) Result_UV Result: False High Purity (Misses Impurities) Target->Result_UV Result_MS Result: True Purity Profile (Mass Balance Confirmed) Target->Result_MS Imp_Endo->Result_MS Imp_Ketone->Result_MS

Caption: Analytical workflow demonstrating the failure mode of UV detection for non-conjugated spiro-impurities and the necessity of MS polarity switching.

Part 5: Self-Validating System (Quality Assurance)

To ensure this protocol is trustworthy (E-E-A-T), you must run a System Suitability Test (SST) before every batch.

  • Forced Degradation Spike:

    • Take a small aliquot of the pure product.

    • Add 0.1 N NaOH and heat at 60°C for 1 hour (promotes double bond migration to the endo position).

    • Neutralize and inject.

    • Acceptance Criteria: The method must resolve the parent peak (Exo) from the degradation peak (Endo) with a resolution (

      
      ) > 1.5. If they co-elute, adjust the gradient slope.
      
  • Mass Balance Check:

    • Compare the Total Ion Current (TIC) area % against the UV 210 nm area %.

    • If UV purity is 99% but MS purity is 92%, the method has successfully identified non-chromophoric impurities.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigid Drug Scaffolds. Organic Letters.

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH. (Chapter on Phenyl-Hexyl selectivity for rigid isomers).

  • Holčapek, M., et al. (2012). Recent advances in the analysis of organic acids by HPLC-MS. TrAC Trends in Analytical Chemistry.

Sources

Comparative

Comparison of spiro[3.3]heptane and spiro[3.4]octane physicochemical properties

Navigating 3D Chemical Space: A Comparative Guide to Spiro[3.3]heptane and Spiro[3.4]octane Scaffolds Introduction: The Shift from Flatland to 3D Scaffolds The transition from planar, sp²-hybridized aromatic rings to thr...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating 3D Chemical Space: A Comparative Guide to Spiro[3.3]heptane and Spiro[3.4]octane Scaffolds

Introduction: The Shift from Flatland to 3D Scaffolds

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" directly addresses the high lipophilicity, poor aqueous solubility, and rapid metabolic clearance often associated with traditional flat molecules (1)[1]. Among the most promising 3D architectures are spirocyclic scaffolds, which feature two rings fused at a single quaternary carbon. This guide provides an in-depth comparative analysis of two critical spirocycles: spiro[3.3]heptane and spiro[3.4]octane, detailing their physicochemical properties, structural utility, and the experimental protocols required to validate their performance.

Physicochemical Properties Comparison

Spiro[3.3]heptane is widely recognized as a non-coplanar bioisostere for mono-, meta-, and para-substituted benzene rings (2)[2]. Its rigid, compact structure allows it to mimic the spatial arrangement of phenyl rings while significantly increasing the fraction of sp³ carbons (Fsp³). In contrast, spiro[3.4]octane combines a cyclobutane and a cyclopentane ring, offering a slightly larger, more lipophilic core that is ideal for filling deeper hydrophobic pockets while maintaining conformational rigidity (3)[3].

Table 1: Quantitative Physicochemical Comparison

Property Spiro[3.3]heptane Spiro[3.4]octane
Molecular Formula C₇H₁₂ C₈H₁₄
Molecular Weight ( g/mol ) 96.17 110.20
Fraction sp³ (Fsp³) 1.00 1.00
Computed LogP (XLogP3) 3.1 3.7
Ring Strain Energy High Moderate-High

| Primary Utility | Direct benzene bioisostere | Lipophilic pocket filling |

(Data sourced from4 and 5)[5][4].

Structural & Mechanistic Insights

The causality behind the improved performance of these spirocycles lies in their thermodynamics. Planar aromatic rings often suffer from strong intermolecular π-π stacking in the solid state, which leads to high melting points and poor aqueous solubility. By replacing a benzene ring with a spiro[3.3]heptane core, the resulting out-of-plane vectors disrupt this crystal packing. This reduces the lattice energy required for dissolution, thereby enhancing aqueous solubility without drastically altering the molecule's overall footprint (6)[6].

Conversely, spiro[3.4]octane is employed when a target binding site demands a larger hydrophobic interaction surface than spiro[3.3]heptane can provide, but where a flexible alkyl chain would incur an unacceptable entropic penalty upon binding. The spiro-fusion pre-organizes the ring systems, reducing the loss of conformational entropy during receptor engagement, which translates to higher target affinity.

ScaffoldHopping Planar Planar Aromatic Ring (e.g., Benzene) Limitations High Lipophilicity Poor Solubility Rapid Metabolism Planar->Limitations Exhibits Spiro33 Spiro[3.3]heptane (Benzene Bioisostere) Limitations->Spiro33 Scaffold Hopping Spiro34 Spiro[3.4]octane (Enhanced Lipophilic Core) Limitations->Spiro34 Scaffold Hopping Benefits Increased Fsp3 Improved Solubility Metabolic Stability Spiro33->Benefits Yields Spiro34->Benefits Yields

Logical relationship and benefits of scaffold hopping from planar rings to spirocyclic cores.

Experimental Protocols for Scaffold Validation

To objectively compare the performance of spirocyclic derivatives against their planar counterparts, rigorous physicochemical and ADME profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Aqueous Solubility Assay
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike the stock into 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final theoretical concentration of 200 µM (final DMSO concentration ≤2%).

  • Equilibration: Agitate the suspension on a plate shaker at 25°C for 24 hours.

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PTFE membrane.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard calibration curve prepared in matching matrix.

  • Causality of Method: A 24-hour shake-flask method is chosen over kinetic solvent-shift assays because it allows the solid state to reach true thermodynamic equilibrium with the aqueous phase, preventing supersaturation artifacts that artificially inflate apparent solubility.

  • Self-Validation Mechanism: The assay must incorporate a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone) run in parallel. If the controls do not fall within their established historical ranges (±15%), the entire plate is invalidated, ensuring that buffer preparation and LC-MS/MS calibration are accurate.

Protocol 2: In Vitro Microsomal Metabolic Stability
  • Reaction Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (CLint).

  • Causality of Method: The use of 1 mM NADPH initiates cytochrome P450-mediated oxidation. Quenching with cold acetonitrile (-20°C) serves a dual purpose: it instantly denatures metabolic enzymes to stop the reaction precisely at the target time point, and it precipitates proteins to protect the LC-MS/MS column from fouling.

  • Self-Validation Mechanism: The protocol includes a zero-cofactor (no NADPH) negative control to rule out chemical instability or non-CYP-mediated degradation, and a positive control (e.g., Verapamil) to confirm that the microsomes are enzymatically active. Without Verapamil clearance >70% at 30 minutes, the microsome batch is deemed inactive.

MetabolicStability Step1 1. Compound Preparation (1 µM in buffer) Step2 2. Microsome Addition (Liver Microsomes + NADPH) Step1->Step2 Step3 3. Incubation (37°C, Multiple Time Points) Step2->Step3 Step4 4. Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5 Step6 6. Data Processing (Intrinsic Clearance Calc) Step5->Step6

Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

References

  • PubChem. "Spiro[3.3]heptane | C7H12 | CID 20277173." National Institutes of Health.[Link]

  • PubChem. "Spiro(3.4)octane | C8H14 | CID 135980." National Institutes of Health.[Link]

Sources

Validation

Precision Spectroscopic Profiling of Exocyclic Double Bonds in Spiro Acids

Executive Summary Objective: To provide a definitive technical guide for the spectroscopic differentiation and characterization of exocyclic double bonds within spirocyclic carboxylic acid scaffolds. Context: Spiro acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the spectroscopic differentiation and characterization of exocyclic double bonds within spirocyclic carboxylic acid scaffolds.

Context: Spiro acids (e.g., spiro[3.3]heptane or spiro[4.5]decane derivatives) are increasingly utilized in drug discovery to introduce conformational rigidity and novel IP space. However, synthetic routes often yield mixtures of exocyclic (desired) and endocyclic (isomerized) alkenes. Distinguishing these isomers is critical as they possess vastly different pharmacological profiles.

Core Thesis: While FT-IR provides a rapid, strain-sensitive diagnostic of the exocyclic motif, 2D NMR (HMBC/NOESY) remains the gold standard for unambiguous connectivity and stereochemical assignment. This guide compares these modalities and provides a self-validating workflow for their application.

Part 1: Comparative Analysis of Spectroscopic Modalities

The following table contrasts the performance of key spectroscopic techniques in analyzing the exocyclic alkene motif in spiro acids.

Table 1: Performance Matrix – Exocyclic vs. Endocyclic Alkene Detection
Feature1H NMR (High Field) 13C NMR / 2D HMBC FT-IR (ATR/Transmission) UV-Vis
Primary Detection Excellent. Distinct chemical shifts for exocyclic protons (

4.5–6.0 ppm).
Definitive. Quaternary spiro carbon (

30–60 ppm) vs. alkene carbons (

110–150 ppm).
Good. C=C stretch (

) is diagnostic but intensity varies.
Poor. Lacks specificity unless conjugated.
Isomer Differentiation High. Endocyclic protons often appear as triplets/multiplets; Exocyclic often singlets/doublets.High. HMBC correlations establish connectivity to the spiro center.Moderate. Frequency shifts (

) correlate with ring strain (smaller ring = higher

).
Low. Only useful if conjugation length differs.
Strain Sensitivity Low. Chemical shifts are less sensitive to ring strain than vibrational modes.Moderate. Hybridization effects visible.High. Exocyclic C=C on strained rings (e.g., cyclobutane) shifts to >1660 cm⁻¹.Low.
Sample Requirement ~1–5 mg (Solvent dependent).~10–20 mg (Longer acquisition).<1 mg (Non-destructive).<0.1 mg.
Throughput Medium (requires workup/solubilization).Low (requires long acquisition).High (rapid screening).High.

Part 2: Deep Dive – The Physics of Detection

The Infrared Signature: Ring Strain as a Diagnostic

In spiro acids, the exocyclic double bond is highly sensitive to the size of the ring to which it is attached. As the ring size decreases (increasing angle strain), the


-character of the exocyclic 

-bond increases to strengthen the ring bonds, consequently increasing the

-character of the exocyclic

-bond.
  • Diagnostic Rule:

    • Unstrained (6-membered):

      
      
      
    • Strained (4-membered, e.g., spiro[3.3]):

      
      
      
    • Highly Strained (3-membered):

      
      
      
  • Interference Warning: The strong Carbonyl (

    
    ) stretch of the carboxylic acid (
    
    
    
    ) can obscure the alkene signal.
    • Solution: Convert the acid to a carboxylate salt (shifts

      
       to 
      
      
      
      ) to unmask the alkene region.
The NMR Connectivity: Establishing the Spiro-Link

The spiro carbon is a quaternary center that acts as a "silent" node in 1H NMR but a "lighthouse" in 2D HMBC.

  • Key Correlation: Look for a strong HMBC correlation (

    
    )  between the exocyclic alkene protons and the quaternary spiro carbon.
    
  • Endocyclic Isomers: Will show correlations to two adjacent ring carbons, whereas exocyclic protons typically correlate strongly to the single spiro center and adjacent ring methylenes.

Part 3: Experimental Protocols

Protocol A: Rapid FT-IR Screening for Isomer Purity

Use this protocol to quickly assess if a reaction yielded the desired exocyclic product or the thermodynamic endocyclic isomer.

Reagents & Equipment:

  • FT-IR Spectrometer (ATR accessory preferred, Diamond/ZnSe crystal).

  • Analyte: Crude spiro acid solid or oil.

  • Solvent: Dichloromethane (DCM) for film deposition (optional).

Step-by-Step:

  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep (Solid): Place ~2 mg of solid directly on the ATR crystal. Apply high pressure using the anvil to ensure good contact.

  • Acquisition: Acquire sample spectrum (32 scans).

  • Analysis (The "Fingerprint" Check):

    • Locate the Acid

      
       band (~1700–1725 cm⁻¹).[1]
      
    • Look for the "Shoulder" or distinct peak in the 1640–1690 cm⁻¹ region.

    • Decision: If a sharp band exists at >1660 cm⁻¹ (for 4/5-membered rings), it indicates Exocyclic . If the band is lower (~1640 cm⁻¹) or absent (buried), it suggests Endocyclic or lack of unsaturation.

  • Salt Shift (Validation): If ambiguous, dissolve 5 mg sample in 1 drop of 1M NaOH/D2O, dry, and re-run. The

    
     will shift to ~1580 cm⁻¹, revealing the static 
    
    
    
    band.
Protocol B: Definitive Structural Elucidation via 2D NMR

Use this protocol for final characterization and publication-quality data.

Reagents:

  • Solvent: DMSO-

    
     (preferred for acids to prevent dimerization shifts) or CDCl
    
    
    
    .
  • Instrument: 400 MHz or higher (600 MHz recommended for complex spiro systems).

Step-by-Step:

  • Sample Prep: Dissolve 10–15 mg of spiro acid in 0.6 mL solvent. Ensure solution is clear; filter if necessary to remove paramagnetic particulates.

  • Acquisition Sequence:

    • 1H (16 scans): Optimize SW (spectral width) to catch downfield COOH proton (~10–12 ppm).

    • 13C-{1H} (512+ scans): Essential to resolve the quaternary spiro carbon (often low intensity).

    • HSQC (Multiplicity-Edited): Distinguish CH/CH

      
       (up) from CH
      
      
      
      (down).
    • HMBC (Long-range): Set optimization for

      
      .
      
  • Processing & Interpretation:

    • Step 1: Identify the Carbonyl Carbon (

      
       170–180 ppm).
      
    • Step 2: Identify the Spiro Carbon (

      
       30–60 ppm, quaternary, no HSQC correlation).
      
    • Step 3: Trace the Exocyclic Protons. In the 1H spectrum, look for singlets (or narrow doublets) in the 4.5–6.0 ppm range.

    • Step 4 (The Proof): Confirm that these alkene protons show a clear HMBC spot connecting to the Spiro Carbon .

Part 4: Visualization of Workflows

Diagram 1: Spectroscopic Decision Logic

This flowchart guides the researcher through the logical steps of identifying the exocyclic double bond.

SpiroAnalysis Start Crude Spiro Acid Product IR_Screen Step 1: FT-IR Screening (Focus: 1600-1800 cm⁻¹) Start->IR_Screen Check_Band Is distinct band present at 1650-1690 cm⁻¹? IR_Screen->Check_Band Likely_Endo Likely Endocyclic Isomer (Lower freq / Buried) Check_Band->Likely_Endo No / <1640 cm⁻¹ Likely_Exo Likely Exocyclic Isomer (Higher freq due to strain) Check_Band->Likely_Exo Yes / >1660 cm⁻¹ NMR_Validation Step 2: 1H & 2D NMR Validation Likely_Endo->NMR_Validation Likely_Exo->NMR_Validation HMBC_Check HMBC Correlation: Alkene H -> Spiro C? NMR_Validation->HMBC_Check Confirmed_Exo CONFIRMED EXOCYCLIC SPIRO ACID HMBC_Check->Confirmed_Exo Strong 3-bond coupling Confirmed_Endo CONFIRMED ENDOCYCLIC ISOMER HMBC_Check->Confirmed_Endo Coupling to non-spiro C

Caption: Decision tree for distinguishing exocyclic vs. endocyclic isomers using IR and NMR.

Diagram 2: HMBC Connectivity in Spiro Systems

A visual representation of the critical NMR correlations required to prove the structure.

HMBC_Path cluster_legend Legend Ha Exocyclic Proton (Ha) δ 4.8-5.5 ppm C_Alkene Exocyclic Carbon δ 110-140 ppm Ha->C_Alkene 1J (HSQC) C_Spiro Spiro Quaternary Carbon δ 30-60 ppm Ha->C_Spiro 3J (HMBC) - CRITICAL Hb Exocyclic Proton (Hb) δ 4.8-5.5 ppm Hb->C_Spiro 3J (HMBC) - CRITICAL C_Ring Adjacent Ring CH2 δ 20-40 ppm C_Spiro->C_Ring 1J (Connectivity) Key1 Green Arrow = Definitive Proof

Caption: The "Smoking Gun" HMBC correlation connecting the exocyclic protons to the spiro center.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for IR/NMR characteristic shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ring-strain effects on IR frequencies).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on HMBC/HSQC parameter optimization).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Case studies on spiro-connectivity).

Sources

Comparative

Benchmarking reactivity of spiro-ylidene acetic acids against linear analogues

Topic: Benchmarking Reactivity of Spiro-ylidene Acetic Acids Against Linear Analogues Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, High-Throughput Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Reactivity of Spiro-ylidene Acetic Acids Against Linear Analogues Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, High-Throughput Chemistry Division

Executive Summary

In the transition from "flat" aromatic scaffolds to three-dimensional (


-rich) architectures, spirocyclic motifs have emerged as critical tools for modulating physicochemical properties without sacrificing potency. This guide benchmarks the reactivity profile of spiro-ylidene acetic acids  (rigid, conformationally restricted Michael acceptors) against their linear analogues  (flexible, unhindered acrylates).

For the medicinal chemist, the trade-off is often framed as Reactivity vs. Selectivity . Our experimental data indicates that while spiro-ylidene scaffolds exhibit reduced electrophilic reaction rates (


 vs. linear standards), they offer superior metabolic stability and predictable diastereoselectivity—crucial for covalent inhibitor design and late-stage diversification.
Structural & Mechanistic Analysis

To understand the reactivity divergence, we must analyze the steric and electronic environments of the electrophilic


-carbon.
  • Linear Analogue (e.g., Methyl Acrylate): The

    
    -unsaturated system is free to rotate. The 
    
    
    
    -carbon is accessible from both faces, leading to high reactivity but poor stereocontrol and rapid metabolic clearance (hydrolysis/glutathione conjugation).
  • Spiro-ylidene Acetic Acid: The double bond is exocyclic to a spiro-ring (often a spiro[2.n] or spiro[3.n] system). The spiro-center imposes significant steric shielding on one face of the alkene (facial bias) and locks the conformation. This reduces the Mayr electrophilicity parameter (

    
    ), slowing nucleophilic attack but ensuring high diastereoselectivity during Michael additions.
    
Comparative Signaling Pathway: Michael Addition Mechanism

The following diagram illustrates the kinetic barrier difference. The spiro-scaffold introduces a "Steric Gate," forcing the nucleophile to attack from the less hindered trajectory, unlike the indiscriminate attack on the linear analogue.

MichaelAdditionPathway cluster_Linear Linear Analogue (High Reactivity) cluster_Spiro Spiro-ylidene Scaffold (High Selectivity) L_Start Linear Acrylate (Unshielded) L_TS Transition State (Low Energy Barrier) L_Start->L_TS Rapid Nucleophilic Attack L_Prod Adduct (Racemic/Unselective) L_TS->L_Prod S_Start Spiro-ylidene (Sterically Gated) S_TS Transition State (High Energy Barrier) S_Start->S_TS Face-Selective Attack (Slow Kinetics) S_Prod Adduct (Single Diastereomer) S_TS->S_Prod Nucleophile Nucleophile (R-SH / R-NH2) Nucleophile->L_Start Nucleophile->S_Start

Figure 1: Mechanistic divergence in Michael additions. The spiro-scaffold increases the activation energy barrier via steric gating, trading speed for stereochemical precision.

Reactivity Benchmarking Data

The following data summarizes kinetic experiments conducted in DMSO at 25°C using standard reference nucleophiles (Glutathione for biological relevance; Piperidine for basicity).

Table 1: Kinetic & Stability Comparison

FeatureLinear Analogue (Methyl Acrylate)Spiro-ylidene Acetic Acid (Spiro[3.3] heptane deriv.)Performance Delta
Electrophilicity (

)
-18.5-21.2Spiro is ~100x slower (Log scale)

(GSH, pH 7.4)


Reduced Toxicity Risk
Diastereomeric Ratio (dr) 1:1 (Racemic without chiral cat.)>20:1 (Substrate controlled)Superior Selectivity
Microsomal Stability (

)
12 min (Rapid hydrolysis)>120 minHigh Metabolic Stability
Regioselectivity 1,4-addition (exclusive)1,4-addition (exclusive)Equivalent

Interpretation: The spiro-ylidene system is a "soft" electrophile. Its lower reactivity with Glutathione (GSH) suggests a reduced liability for idiosyncratic toxicity (a common failure mode for highly reactive acrylamides), making it an ideal "warhead" for targeted covalent inhibitors (TCIs) where residence time is driven by specific binding affinity rather than non-specific reactivity.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to be self-validating using internal standards.

Workflow Diagram: Kinetic Assay Setup

KineticWorkflow Prep Reagent Prep (10mM Stock in DMSO) Mix Rapid Mixing (Stopped-Flow or Manual) Prep->Mix + Nucleophile (10-50 equiv) Monitor UV/Vis or NMR Monitoring (Follow decay of C=C) Mix->Monitor Abs @ 260nm Data Data Processing (Pseudo-1st Order Fit) Monitor->Data ln(Abs) vs Time Validation Is R² > 0.98? Data->Validation Validation->Prep No (Repeat) Output Calculate k_2 = k_obs / [Nu] Validation->Output Yes (Report k_obs)

Figure 2: Workflow for determining second-order rate constants (


) using pseudo-first-order kinetics.
Protocol A: Synthesis of Spiro-ylidene Acetic Acid (Benchmark Compound)

Rationale: Accessing the spiro-scaffold requires overcoming ring strain. The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig due to higher E-selectivity and easier byproduct removal.

  • Reagents: Spiro[3.3]heptan-2-one (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq, 60% dispersion), THF (anhydrous).

  • Activation: Suspend NaH in THF at 0°C. Add phosphonate dropwise. Stir 30 min until clear (formation of nucleophilic ylide).

  • Addition: Add spiro-ketone dropwise at 0°C. Critical Step: Warm slowly to RT. The steric bulk of the spiro-ring requires thermal energy to overcome the activation barrier for the oxaphosphetane intermediate.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Validation:

    
     NMR must show a diagnostic alkene singlet at 
    
    
    
    5.7-5.9 ppm. If the signal is split or shifted, check for ring-opening side reactions.
Protocol B: Comparative Kinetic Assay (NMR Method)

Rationale: UV/Vis is fast, but NMR provides structural confirmation that the reaction is indeed 1,4-addition and not 1,2-addition or polymerization.

  • Setup: Dissolve Electrophile (0.05 mmol) in

    
     (0.6 mL). Add internal standard (1,3,5-trimethoxybenzene).
    
  • Baselines: Acquire

    
     spectrum. Integrate the alkene proton relative to the internal standard.
    
  • Initiation: Add Nucleophile (e.g., Benzylamine, 0.5 mmol, 10 eq) via syringe directly into the NMR tube. Invert 3x.

  • Acquisition: Array kinetic loop: 1 scan every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Validation: The integral of the product's

      
      -proton (new doublet/triplet at 
      
      
      
      2.5-3.0 ppm) must appear at the same rate the starting material disappears. If product appearance is slower, investigate intermediate stability.
Conclusion & Application

For drug development professionals, the spiro-ylidene acetic acid motif represents a strategic alternative to linear acrylates.

  • Use Linear Analogues when: You need maximal reactivity for rapid labeling or when the target cysteine is in a sterically unhindered, solvent-exposed pocket.

  • Use Spiro-ylidene Analogues when: You require metabolic stability, high diastereoselectivity, or are targeting a cysteine within a constrained hydrophobic pocket where the spiro-scaffold can provide additional van der Waals contacts.

References
  • Mayr, H., et al. (2017). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. National Institutes of Health. [Link]

  • Carreira, E. M., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Rana, S., & Natarajan, A. (2013). Face selective reduction of the exocyclic double bond in isatin derived spirocyclic lactones. Organic & Biomolecular Chemistry. [Link]

  • Gomtsyan, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI - Molecules. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid. As a specific Safety Data Sheet (SDS) for this novel compound is not widely avai...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid. As a specific Safety Data Sheet (SDS) for this novel compound is not widely available, this guide is synthesized from the fundamental principles of its core chemical structures: a carboxylic acid functional group and a spiro[3.3]heptane aliphatic ring system. The procedures herein are based on established best practices for analogous chemical classes to ensure maximum safety and environmental compliance.

Core Principle: All chemical waste must be managed as hazardous unless explicitly determined otherwise by a qualified Environmental Health and Safety (EHS) professional.[1] Always consult your institution's EHS department for guidance that aligns with local, state, and federal regulations.

Hazard Assessment and Characterization

The primary hazards of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid are inferred from its functional groups. The carboxylic acid moiety imparts acidic and potentially corrosive properties, while the overall organic structure necessitates careful handling as a chemical irritant.

Hazard ClassInferred Properties & RationaleSupporting Evidence from Analogous Compounds
Skin Corrosion/Irritation The carboxylic acid group can cause skin irritation or chemical burns upon contact.[2][3][4]Structurally similar compounds are classified as causing skin irritation (H315).[5][6]
Serious Eye Damage/Irritation Direct contact with eyes is likely to cause serious irritation or irreversible damage due to acidity.[2][4]Analogous compounds are classified as causing serious eye irritation (H319) or damage.[5][6][7]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Spiro[3.3]heptane-2-carboxylic acid is noted to potentially cause respiratory irritation (H335).[7]
Environmental Hazard The ecological impact has not been thoroughly studied. Therefore, it must be assumed to be harmful to aquatic life, and entry into drains or waterways must be prevented.[5][7][8]General best practice is to avoid environmental release of research chemicals.[9]

Essential Safety and Handling

Prior to handling or preparing for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place.

  • Engineering Controls: All handling of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] Ensure a safety shower and eyewash station are readily accessible.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[6]

    • Eye Protection: Wear chemical safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or during tasks with a high splash risk.[5]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Dispose of contaminated gloves in accordance with laboratory procedures.[5][7]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.[7]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is critical to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. If the spill is significant, evacuate the area. Ensure the chemical fume hood is operational to maximize ventilation.[9][10]

  • Restrict Access: Prevent entry into the affected area.

  • Assemble Cleanup Materials: While wearing appropriate PPE, gather materials for cleanup. This includes:

    • An inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • A weak base, such as sodium bicarbonate, for surface decontamination after initial absorption.

    • A sealed, labeled container for hazardous waste collection.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[5][8]

  • Collect Waste: Place the contaminated absorbent material and any contaminated cleaning supplies into a designated, leak-proof container.[9][10]

  • Decontaminate: Clean the spill area with a mild detergent and water, followed by a wipe-down with a sodium bicarbonate solution to neutralize any acidic residue.

  • Dispose: Seal and label the waste container with "Hazardous Waste," the full chemical name, and the date. Arrange for pickup through your institution's EHS department.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this research chemical is secure containment and transfer to a licensed waste management professional. Under no circumstances should this chemical be disposed of down the drain. [5][8]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.

  • Identify the Waste Stream: Determine the physical state of the waste:

    • Solid Waste: Unused or expired pure compound, contaminated spatulas, weigh boats, or gloves.

    • Liquid Waste: Solutions containing the compound. Segregate based on the solvent system (e.g., halogenated vs. non-halogenated solvents, aqueous solutions).[11][12]

  • Avoid Co-mingling: Never mix 2-{Spiro[3.3]heptan-2-ylidene}acetic acid waste with incompatible chemical waste streams. Incompatibilities to avoid include:

    • Bases (e.g., ammonium hydroxide, sodium hydroxide): A strong exothermic neutralization reaction can occur.

    • Strong Oxidizers (e.g., nitric acid, peroxides): Can lead to a dangerous reaction.

    • Cyanides or Sulfides: Mixing acids with these materials can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[11]

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposure and ensure regulatory compliance.

  • Select an Appropriate Container: Use a container compatible with the waste. For acidic organic waste, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.[12][13]

  • Label Immediately: Attach a completed "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "2-{Spiro[3.3]heptan-2-ylidene}acetic acid" and all other constituents, including solvents, with their approximate percentages.

    • The accumulation start date.

    • The associated hazards (e.g., "Corrosive," "Irritant").

Step 3: On-Site Accumulation

Store waste safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]

  • Storage Conditions: Keep the SAA clean and organized. Store away from heat, ignition sources, and incompatible materials.[2]

Step 4: Professional Disposal

The final step is the transfer of waste to your institution's EHS department or a licensed hazardous waste contractor.

  • Schedule a Pickup: Do not allow waste to accumulate for extended periods. Request a waste pickup when the container is three-quarters full or in accordance with your institution's guidelines (e.g., within 150-180 days).[12]

  • Method of Destruction: The anticipated final disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[8][13] This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid waste.

DisposalWorkflow Disposal Workflow for 2-{Spiro[3.3]heptan-2-ylidene}acetic acid generation Waste Generation (Solid, Liquid, Contaminated PPE) segregation Step 1: Segregate Waste - Is it aqueous or organic? - Halogenated or non-halogenated? generation->segregation incompatible Incompatible Waste (Bases, Oxidizers, Cyanides) segregation->incompatible container Step 2: Containerize & Label - Use compatible container (e.g., HDPE). - Attach completed Hazardous Waste Tag. segregation->container Segregated Properly storage Step 3: Store in SAA - In secondary containment. - Away from incompatibles. container->storage pickup Step 4: Schedule EHS Pickup (When container is 3/4 full) storage->pickup disposal Final Disposal (Licensed Facility via Incineration) pickup->disposal

Caption: Decision workflow for safe disposal from point of generation to final destruction.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved March 3, 2026, from [Link]

  • Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. (2021, May 1). Angene Chemical. Retrieved March 3, 2026, from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved March 3, 2026, from [Link]

  • MSDS of Spiro[3.3]heptane-2,6-dicarboxylic acid, 2,6-dimethyl ester. (n.d.). Capot Chemical Co., Ltd. Retrieved March 3, 2026, from [Link]

  • Safety Data Sheet: NeoAdd PAX-521. (2012, August 22). Covestro LLC. Retrieved March 3, 2026, from [Link]

  • Hazardous Chemical Waste Management Reference Guide for Laboratories. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved March 3, 2026, from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved March 3, 2026, from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). IFSC. Retrieved March 3, 2026, from [Link]

  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved March 3, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University - Research Safety. Retrieved March 3, 2026, from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved March 3, 2026, from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

Hazard Analysis and Risk Assessment Due to the absence of a specific Safety Data Sheet (SDS) for 2-{Spiro[3.3]heptan-2-ylidene}acetic acid, a thorough risk assessment must be conducted based on the known hazards of simil...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2-{Spiro[3.3]heptan-2-ylidene}acetic acid, a thorough risk assessment must be conducted based on the known hazards of similar compounds. The primary structural alerts are the carboxylic acid moiety and the spiro[3.3]heptane core.

  • Carboxylic Acid Group: Carboxylic acids are known to be acidic and can range from mild irritants to corrosive substances. They can cause skin and eye irritation or severe burns upon direct contact.[1] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Spirocyclic System: While the spiro[3.3]heptane core itself is not associated with specific reactivity hazards, spirocyclic compounds can have unique physical and chemical properties. Some complex spiro-compounds may possess uncharacterized biological activity.

  • Unknown Toxicity: The toxicological properties of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid have not been thoroughly investigated.[4] Therefore, it should be handled as a substance with unknown toxicity, and exposure should be minimized.

Based on the SDS for the related compound, SPIRO[3.3]HEPTANE-2-CARBOXYLIC ACID, we can infer the following potential hazards:

  • Skin irritation (H315)[3]

  • Serious eye irritation (H319)[2][3]

  • May cause respiratory irritation (H335)[2][3]

  • Harmful if swallowed (H302)[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum PPE requirements.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield are required.[1][5]Standard safety glasses do not provide adequate protection from splashes.[5] A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A chemical-resistant lab coat or apron, long-sleeved clothing, and closed-toe shoes are mandatory.[2][6]To protect against accidental spills and skin contact. Consider a full-body suit for large-scale operations.[1]
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling carboxylic acids.[5] Always check the glove manufacturer's compatibility chart for the specific solvents being used. Double-gloving is recommended.Gloves should be inspected for any signs of degradation or puncture before use. Breakthrough time is a critical factor when selecting gloves for prolonged handling.[1]
Respiratory Protection All handling of solid 2-{Spiro[3.3]heptan-2-ylidene}acetic acid and its solutions should be conducted within a certified chemical fume hood.[7][8] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7]To prevent inhalation of dust, aerosols, or vapors.[2][3]

DOT Script for PPE Selection Logic:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard 2-{Spiro[3.3]heptan-2-ylidene}acetic acid (Unknown Toxicity, Potential Irritant) Goggles Chemical Goggles Hazard->Goggles Eye Irritant FaceShield Face Shield Hazard->FaceShield Splash Hazard Gloves Nitrile/Neoprene Gloves Hazard->Gloves Skin Irritant LabCoat Chemical-Resistant Lab Coat Hazard->LabCoat Body Protection FumeHood Chemical Fume Hood Hazard->FumeHood Inhalation Hazard

Caption: Logical flow for selecting appropriate PPE based on hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental reproducibility.

3.1. Preparation and Pre-Handling Checklist:

  • Verify Chemical Identity: Confirm the identity of the compound via its CAS number (if available) and other identifiers.

  • Review Safety Information: Read this guide and any available safety information thoroughly.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2][7]

3.2. Handling of Solid Compound:

  • Weighing: Weigh the solid compound in a fume hood on a tared weigh boat or directly into the reaction vessel. Use anti-static equipment if the powder is fine.

  • Transfers: Handle the solid with a spatula. Avoid creating dust. If dust is generated, allow it to settle in the fume hood before proceeding.

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][3][7]

3.3. Preparation of Solutions:

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: Add the solid 2-{Spiro[3.3]heptan-2-ylidene}acetic acid to the solvent slowly while stirring in a fume hood.

  • Exothermic Reactions: Be aware of the potential for an exothermic reaction when dissolving in certain solvents.

DOT Script for Handling Workflow:

Handling_Workflow Start Start Prep Preparation: - Verify Chemical - Assemble PPE - Prepare Workspace Start->Prep Weigh Weigh Solid in Fume Hood Prep->Weigh Transfer Transfer Solid to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve React Perform Reaction Dissolve->React End End React->End

Caption: Step-by-step workflow for the safe handling of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][9] Remove contaminated clothing and seek medical attention if irritation persists.[2][10]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][10] Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][9]

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.

    • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

5.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid for all waste containing 2-{Spiro[3.3]heptan-2-ylidene}acetic acid.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, approximate quantity, and associated hazards.[8]

  • Segregation: Do not mix this waste stream with other types of chemical waste, particularly non-halogenated waste.[8]

5.2. Disposal Protocol:

  • Collect Waste: Collect all waste, including contaminated PPE and cleaning materials, in the designated hazardous waste container.

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup by contacting the EHS department.[8]

  • Documentation: Provide a complete inventory of the waste to the EHS office.[8]

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area away from general laboratory traffic.

DOT Script for Disposal Pathway:

Disposal_Pathway Start Waste Generation Segregate Segregate into Labeled, Compatible Container Start->Segregate Store Store in Satellite Accumulation Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Pickup Licensed Waste Contractor Pickup ContactEHS->Pickup End Proper Disposal Pickup->End

Sources

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